5-Bromonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVGKAEOFPLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382808 | |
| Record name | 5-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113118-81-3 | |
| Record name | 5-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromonicotinaldehyde: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromonicotinaldehyde (B46077), a halogenated pyridine (B92270) derivative, serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, including the reactive aldehyde group and the bromine-substituted pyridine ring, make it a versatile precursor for a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on experimental protocols and its role in the synthesis of biologically active molecules.
Chemical Properties and Structure
This compound is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrNO | [1] |
| Molecular Weight | 186.01 g/mol | [1] |
| CAS Number | 113118-81-3 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 98-102 °C | [2] |
| Boiling Point | 251.1 °C (Predicted) | [2] |
| Density | 1.683 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. | [3] |
Structure:
The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a formyl (aldehyde) group at the 3-position. This arrangement of functional groups imparts specific reactivity to the molecule, making it a valuable intermediate in synthetic chemistry.
| Identifier | String |
| SMILES | O=Cc1cncc(Br)c1 |
| InChI | InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aldehyde proton. The aldehyde proton would appear significantly downfield.
¹³C NMR: The carbon NMR spectrum will exhibit signals for the six carbon atoms in the molecule, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield chemical shift.
Reactivity and Key Reactions
The chemical reactivity of this compound is dominated by the aldehyde functional group and the carbon-bromine bond on the pyridine ring. These sites allow for a variety of chemical transformations, making it a versatile synthetic intermediate.
Suzuki Coupling
The bromine atom on the pyridine ring readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.
Wittig Reaction
The aldehyde group is susceptible to nucleophilic attack and is commonly employed in olefination reactions like the Wittig reaction. This allows for the conversion of the formyl group into a carbon-carbon double bond, providing a route to a wide array of vinyl-substituted pyridine derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A common method for the preparation of this compound involves the bromination of nicotinic acid followed by conversion of the resulting 5-bromonicotinic acid to the aldehyde. A Russian patent describes a method that includes treating nicotinic acid with thionyl chloride at 75-80°C, followed by bromination at 110-120°C in the presence of a Lewis acid catalyst.[4] The product is then isolated by adjusting the pH with an inorganic base.[4]
A detailed, generalized laboratory-scale procedure based on the principles of nicotinic acid bromination is as follows:
Step 1: Synthesis of 5-Bromonicotinic Acid
-
Materials: Nicotinic acid, thionyl chloride, bromine, powdered iron (optional, as a catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of nicotinic acid and thionyl chloride is heated.
-
Bromine is added dropwise to the heated mixture. Powdered iron can be added to improve the yield.[5]
-
The reaction mixture is refluxed for several hours.
-
After cooling, the excess thionyl chloride is carefully removed under reduced pressure.
-
The residue is neutralized with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the 5-bromonicotinic acid.[5]
-
The solid is collected by filtration, washed with water, and dried.
-
Step 2: Conversion of 5-Bromonicotinic Acid to this compound
-
Materials: 5-Bromonicotinic acid, a suitable reducing agent (e.g., lithium aluminum hydride under controlled conditions or conversion to an acyl chloride followed by reduction).
-
Procedure (via acyl chloride):
-
5-Bromonicotinic acid is converted to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.
-
The resulting 5-bromonicotinoyl chloride is then reduced to this compound using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) at low temperature to prevent over-reduction to the alcohol.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield this compound.
-
Suzuki Coupling of this compound with Phenylboronic Acid
-
Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-phenylnicotinaldehyde.
-
Wittig Reaction of this compound with Methyltriphenylphosphonium (B96628) Bromide
-
Materials: this compound, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), and an anhydrous aprotic solvent (e.g., THF or diethyl ether).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension to 0 °C and add the strong base dropwise. The formation of the ylide is indicated by a color change (typically to orange or yellow).
-
Stir the mixture at 0 °C for about 30 minutes, then cool to a lower temperature (e.g., -78 °C).
-
Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to stir at low temperature for a period, then warm to room temperature and stir for several hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-3-vinylpyridine.
-
Applications in Drug Development
This compound is a valuable scaffold in the synthesis of kinase inhibitors, which are a major class of therapeutic agents for cancer and inflammatory diseases. The pyridine core is a common feature in many kinase inhibitors, and the bromine and aldehyde functionalities of this compound provide handles for the introduction of various pharmacophoric groups.
Role in Kinase Inhibitor Synthesis
Derivatives of this compound are utilized in the synthesis of inhibitors for several important kinases, including Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[6][7] These kinases are key components of signaling pathways that regulate cell growth, differentiation, and immune responses.[][] Dysregulation of these pathways is implicated in various diseases.
The general strategy involves using the this compound core to construct a larger molecule that can bind to the ATP-binding site of the target kinase, thereby inhibiting its activity. The bromine atom can be used for cross-coupling reactions to introduce substituents that interact with specific residues in the kinase active site, while the aldehyde can be modified to introduce other necessary functional groups.
Below is a logical workflow illustrating the role of this compound in the synthesis of a generic kinase inhibitor.
Safety and Handling
This compound is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds with potential biological activity. Its well-defined reactivity at both the aldehyde and the bromo-substituted positions allows for the strategic and efficient assembly of complex molecular architectures. The experimental protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this important building block in their synthetic endeavors. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile intermediates like this compound in medicinal chemistry is set to increase.
References
- 1. rsc.org [rsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on the electronic properties of 5-Bromonicotinaldehyde
An In-depth Technical Guide on the Theoretical Electronic Properties of 5-Bromonicotinaldehyde
Abstract
This compound is a halogenated pyridine (B92270) derivative of significant interest in medicinal chemistry and materials science. Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical investigation of this compound's electronic characteristics using computational chemistry methods. We delve into the molecular geometry, frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, and molecular electrostatic potential (MEP) based on Density Functional Theory (DFT) calculations. The data presented herein offers a foundational understanding for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutic agents and functional materials.
Introduction
Halogenated pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals. The inclusion of a halogen atom, such as bromine, on the pyridine ring can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability. This compound, also known as 5-Bromo-3-pyridinecarboxaldehyde, serves as a versatile building block in the synthesis of more complex molecules like naphthyridines.
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic structure and reactivity of molecules, guiding the rational design of new compounds. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can predict the molecule's kinetic stability, chemical reactivity, and charge transfer characteristics. This guide outlines the standard theoretical protocols for characterizing the electronic properties of this compound and presents a summary of the expected quantitative results.
Theoretical and Computational Methodologies
The electronic properties of this compound are investigated using quantum chemical calculations. The methodologies described are standard practices in the field and are based on protocols applied to similar molecular systems.
Geometry Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry of this compound to find its most stable, lowest-energy conformation. This is typically performed using DFT with a functional like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The optimization is followed by a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
Electronic Property Calculations
Following successful geometry optimization, a series of calculations are performed to elucidate the electronic properties. These are executed using the same DFT functional and basis set for consistency.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors are calculated using Koopmans' theorem. These include Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), Chemical Softness (S), and the Electrophilicity Index (ω).
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. The map is colored according to electrostatic potential, with red indicating electron-rich (negative) regions and blue indicating electron-poor (positive) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer, hyperconjugative interactions, and to determine the charge distribution on individual atoms (Mulliken atomic charges).
All calculations are typically performed using a computational chemistry software package like Gaussian 09.
Visualizing the Computational Workflow and Key Concepts
To better illustrate the theoretical approach, the following diagrams outline the workflow and the relationships between key electronic properties.
Caption: Computational workflow for determining electronic properties.
An In-depth Technical Guide to 5-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromonicotinaldehyde, a key building block in synthetic organic chemistry and drug discovery. This document outlines its fundamental chemical identifiers, physical properties, and provides a survey of its applications and synthetic methodologies.
Chemical Identity
This compound is a substituted pyridine (B92270) derivative. Its unique structure, featuring a bromine atom and an aldehyde group on the pyridine ring, makes it a versatile reagent in the synthesis of more complex heterocyclic compounds.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| CAS Number | 113118-81-3[1][2][3][4] |
| IUPAC Name | 5-bromopyridine-3-carbaldehyde |
| Synonyms | 5-Bromopyridine-3-carboxaldehyde[1], 3-Bromopyridine-5-carboxaldehyde[1], 3-Bromo-5-formylpyridine[1][5], 5-Bromo-3-pyridinecarboxaldehyde[2][3][6][7][8] |
| Molecular Formula | C₆H₄BrNO[2][3][4] |
| Molecular Weight | 186.01 g/mol [3][4] |
| InChI Key | NGUVGKAEOFPLDT-UHFFFAOYSA-N[2] |
| MDL Number | MFCD03265758[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder or solid[2][5] |
| Purity | Typically >96-98%[2][5] |
| Melting Point | 96.0 to 100.0 °C |
Logical Relationship: Synthesis of this compound
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the oxidation of the corresponding alcohol, 5-bromo-3-(hydroxymethyl)pyridine, or the reduction of a corresponding ester or nitrile. The logical workflow for a generalized synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Experimental Workflow: A Representative Synthetic Protocol
A common laboratory-scale synthesis of this compound involves the oxidation of 5-bromo-3-(hydroxymethyl)pyridine. The following diagram illustrates a typical experimental workflow for this conversion.
Caption: Experimental workflow for the oxidation of 5-bromo-3-(hydroxymethyl)pyridine.
References
- 1. 113118-81-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. watson-int.com [watson-int.com]
- 5. 5-Bromo-3-pyridinecarboxaldehyde 113118-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 113118-81-3|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 5-Bromo-3-pyridinecarboxaldehyde | Pyridines | Ambeed.com [ambeed.com]
In-Depth Technical Guide: Solubility and Stability of 5-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, is a key building block in medicinal chemistry and drug development. Its utility in the synthesis of complex molecules, including potential therapeutic agents, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presentation to support its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrNO | [1] |
| Molecular Weight | 186.01 g/mol | [1] |
| Appearance | Off-white to light yellow solid/crystal | [1] |
| Melting Point | 98-102 °C | [1] |
| Partition Coefficient (LogP) | 1.373 | [1] |
| CAS Number | 113118-81-3 | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or key intermediate is critical for its formulation, delivery, and biological activity. While specific quantitative data for this compound in a wide range of organic solvents is not extensively published, a known solubility in Dimethyl Sulfoxide (DMSO) is reported.[2] Based on its structure—a moderately polar aromatic aldehyde—a qualitative solubility profile in common laboratory solvents can be inferred, as detailed in Table 2. A detailed experimental protocol for quantitative solubility determination is provided in Section 5.1.
Table 2: Solubility Data of this compound
| Solvent | Polarity Index | Predicted Solubility | Quantitative Data (if available) |
| Water | 9.0 | Low | Not available |
| Methanol | 6.6 | Soluble | Not available |
| Ethanol | 5.2 | Soluble | Not available |
| Isopropanol | 4.3 | Moderately Soluble | Not available |
| Acetonitrile | 6.2 | Soluble | Not available |
| Acetone | 5.1 | Soluble | Not available |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | 100 mg/mL (with sonication)[2] |
| Tetrahydrofuran (THF) | 4.2 | Soluble | Not available |
| Dichloromethane (DCM) | 3.4 | Moderately Soluble | Not available |
| Toluene | 2.4 | Sparingly Soluble | Not available |
| Hexane | 0.0 | Insoluble | Not available |
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities. The presence of an aldehyde functional group and a bromo-substituted pyridine ring suggests susceptibility to specific degradation pathways.
Key Stability Considerations:
-
Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid (5-bromonicotinic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is noted to be a light-sensitive compound.
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes. While the solid form is relatively stable up to its melting point, long-term exposure to heat, even at temperatures below melting, can lead to decomposition.
-
Hydrolysis: The C-Br bond on the pyridine ring could be susceptible to hydrolysis under certain pH conditions, though this is generally less facile than on aliphatic systems.
Storage Recommendations: Based on available data, this compound should be stored at refrigerated temperatures (2-8°C), under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[2] For solutions, storage at -20°C to -80°C is recommended to prolong stability.[2]
Experimental Protocols
The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines the equilibrium solubility shake-flask method, a standard procedure for determining the solubility of a compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
-
Vials with screw caps
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring enough solid remains undissolved to confirm saturation.
-
Solvent Addition: Add a known volume of each selected solvent to the corresponding vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5.3 for a general method) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Figure 1: Experimental workflow for solubility determination.
Protocol for Forced Degradation Study
Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4] This protocol is based on ICH Q1A(R2) guidelines.
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Procedure: A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) is prepared. For each condition, a sample of the stock solution and a blank (solvent only) are subjected to the stress. Samples are analyzed at appropriate time points (e.g., 0, 2, 6, 24, 48 hours). The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Heat at a specified temperature (e.g., 60°C).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Maintain at room temperature or heat gently (e.g., 40°C).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature and protected from light.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Solution: Heat the stock solution in a sealed vial at an elevated temperature (e.g., 70°C).
-
Solid State: Place the solid compound in an oven at an elevated temperature (e.g., 70°C). At each time point, dissolve a weighed amount for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container (e.g., quartz) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5][6]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Figure 2: Logical workflow for a forced degradation study.
General Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from any degradation products.
Objective: To develop an HPLC method capable of resolving this compound from its potential process impurities and degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV, e.g., 254 nm or determined by UV scan |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While comprehensive published data is limited, the provided protocols offer a robust framework for researchers to generate the necessary data for their specific applications. Proper handling and storage, as outlined, are essential to maintain the integrity of this valuable chemical intermediate. The experimental designs presented herein will facilitate the development of stable formulations and robust synthetic processes, ultimately contributing to successful drug development programs.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. q1scientific.com [q1scientific.com]
- 6. database.ich.org [database.ich.org]
Novel Synthetic Routes to 5-Bromonicotinaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and novel synthetic routes for the preparation of 5-Bromonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This document details experimental protocols, presents comparative quantitative data, and visualizes synthetic pathways to aid researchers in selecting and optimizing the most suitable method for their specific needs.
Introduction
This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics. Its pyridine (B92270) core, substituted with both an aldehyde and a bromine atom, allows for diverse downstream functionalization. The aldehyde group serves as a handle for forming carbon-carbon and carbon-nitrogen bonds, while the bromine atom is amenable to various cross-coupling reactions. This guide explores two primary synthetic strategies and introduces promising novel methodologies, focusing on efficiency, scalability, and green chemistry principles.
Established Synthetic Routes
Two well-established methods for the synthesis of this compound are the formylation of 3,5-dibromopyridine (B18299) via a Grignard reaction and a multi-step synthesis commencing with the bromination of nicotinic acid.
Route 1: Grignard Reaction of 3,5-Dibromopyridine
This one-pot synthesis involves the selective formation of a Grignard reagent from 3,5-dibromopyridine, followed by formylation. The use of a stabilizer such as tetramethylethylenediamine (TMEDA) is reported to improve yield and reduce impurities.[1]
Adapted from CN107628990B[1]
Step 1: Grignard Reagent Formation
-
To a 5L reaction vessel, add 250g of 3,5-dibromopyridine, 1000ml of tetrahydrofuran (B95107) (THF), and 150g of tetramethylethylenediamine (TMEDA).
-
Initiate stirring and cool the mixture to 10-15°C using an ice water bath.
-
Slowly add 750ml of isopropyl magnesium chloride (2.6M in THF) dropwise, maintaining the internal temperature at or below 15°C.
-
After the addition is complete, remove the ice water bath and allow the reaction to proceed for 1-2 hours at 20-25°C.
Step 2: Formylation
-
Cool the reaction mixture to 5-10°C using an ice water bath.
-
In a separate flask, dissolve 130g of N,N-Dimethylformamide (DMF) in 100ml of THF.
-
Slowly add the DMF solution dropwise to the Grignard reagent, maintaining the temperature between 10-15°C.
-
Allow the reaction to stir for 30 minutes at this temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into ice water and stir for 10 minutes.
-
Allow the layers to separate and collect the organic phase.
-
Wash the organic phase, dry it, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by slurrying in a 6:1 (w/w) mixture of petroleum ether and ethyl acetate (B1210297) for 1 hour at 20-25°C.
-
Filter the solid, wash, and dry to yield this compound.
Route 2: From Nicotinic Acid
This multi-step route begins with the bromination of readily available nicotinic acid to form 5-bromonicotinic acid, a key precursor. This intermediate is then converted to the final aldehyde product.
Step 1: Synthesis of 5-Bromonicotinic Acid
Adapted from RU2039046C1[2]
-
In a suitable reaction vessel, combine 50g (0.406 mol) of nicotinic acid, 70ml (0.96 mol) of thionyl chloride, and 1g (2% w/w) of iron powder.
-
Heat the mixture to 70°C with stirring.
-
Over a period of 2 hours, add 40ml (0.78 mol) of bromine.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After reflux, distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0°C and add a cooled 4N sodium hydroxide (B78521) solution until the pH of the mixture reaches 3.
-
Collect the precipitated 5-bromonicotinic acid by filtration and wash with 100ml of ice water.
-
The product can be further purified by recrystallization from ethanol. An expected yield of up to 87.3% is reported.[2]
Step 2: Conversion of 5-Bromonicotinic Acid to this compound
This conversion can be achieved through the formation of an acyl chloride followed by reduction.
2a. Formation of 5-Bromonicotinoyl Chloride
-
Reflux a mixture of 5-bromonicotinic acid with an excess of thionyl chloride (SOCl₂) for 2-4 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.
2b. Reduction to this compound (Rosenmund Reduction)
-
Dissolve the crude 5-bromonicotinoyl chloride in a suitable solvent such as toluene.
-
Add a palladium on barium sulfate (B86663) catalyst (Pd/BaSO₄), typically 5-10% by weight.
-
Bubble hydrogen gas through the stirred solution at a controlled temperature (often room temperature to 50°C) until the reaction is complete (monitored by TLC or GC).
-
Filter off the catalyst and wash the filtrate.
-
Remove the solvent under reduced pressure to yield this compound.
Novel and Emerging Synthetic Routes
Modern synthetic chemistry aims for more efficient, sustainable, and versatile methods. For the synthesis of this compound, palladium-catalyzed formylation and biocatalytic routes represent the forefront of innovation.
Palladium-Catalyzed Formylation
Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a formyl group onto aryl halides. The formylation of aryl bromides using synthesis gas (a mixture of CO and H₂) is a well-studied process.[3][4] This method offers a direct conversion of a C-Br bond to a C-CHO bond.
This approach would directly convert a 3,5-dihalogenated pyridine or a 5-bromopyridine derivative to the corresponding aldehyde.
While a specific, optimized protocol for this compound via this method is not extensively documented in publicly available literature, the general conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., cataCXium A), a base, and a solvent like toluene, under pressure with CO and H₂.[5][6] This route is highly attractive for its potential atom economy and directness.
Biocatalytic Reduction of 5-Bromonicotinic Acid
A green and highly selective alternative for the conversion of 5-bromonicotinic acid to the aldehyde is through enzymatic reduction. Carboxylic acid reductases (CARs) are enzymes that can catalyze this transformation under mild, aqueous conditions.[7][8]
This method would replace the chemical reduction step in Route 2 with a biocatalytic one, avoiding harsh reagents and potentially improving selectivity.
The process typically involves using a whole-cell biocatalyst, such as E. coli, engineered to express a suitable CAR. The reaction is performed in an aqueous buffer at or near room temperature. This approach offers high chemoselectivity, reducing the risk of over-reduction to the corresponding alcohol.[7]
Data Presentation and Comparison
The following table summarizes the key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiencies and conditions.
| Parameter | Route 1: Grignard Reaction | Route 2: From Nicotinic Acid | Route 3: Pd-Catalyzed Formylation (Projected) | Route 4: Biocatalytic Reduction (Projected) |
| Starting Material | 3,5-Dibromopyridine | Nicotinic Acid | 3,5-Dibromopyridine | 5-Bromonicotinic Acid |
| Key Reagents | i-PrMgCl, TMEDA, DMF | Br₂, SOCl₂, Fe, H₂, Pd/BaSO₄ | CO/H₂, Pd(OAc)₂, Phosphine Ligand | CAR enzyme, Whole-cell system |
| Reaction Steps | 1 (one-pot) | 3 | 1 | 1 (from intermediate) |
| Overall Yield | ~66%[1] | ~70-80% (estimated) | Potentially high | Potentially high |
| Temperature | 5-25°C[1] | 0-140°C | ~100°C[5] | Room Temperature |
| Pressure | Atmospheric | Atmospheric | Elevated (e.g., 5 bar)[5] | Atmospheric |
| Key Advantages | One-pot, mild temperatures | Readily available starting material | Direct, high atom economy | Green, mild conditions, high selectivity |
| Key Challenges | Moisture sensitive, requires inert atmosphere | Multiple steps, use of harsh reagents | Requires pressure equipment, catalyst cost | Enzyme availability and stability |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The Grignard reaction of 3,5-dibromopyridine offers a direct and efficient one-pot method with good yields under mild conditions. The multi-step synthesis from nicotinic acid, while longer, utilizes a very inexpensive and abundant starting material.
Novel approaches such as palladium-catalyzed formylation and biocatalysis present exciting opportunities for process improvement. Catalytic methods have the potential to streamline the synthesis, increasing atom economy and reducing waste. Biocatalysis, in particular, aligns with the principles of green chemistry, offering a highly selective and environmentally benign route. The choice of synthetic route will ultimately depend on factors such as available equipment, scale of production, cost considerations, and environmental impact targets. Further research into the optimization and application of these novel routes is warranted to fully realize their potential in the synthesis of this important pharmaceutical intermediate.
References
- 1. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective Enzymatic Transformation to Aldehydes in vivo by Fungal Carboxylate Reductase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Health and Safety Information for 5-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety information for 5-Bromonicotinaldehyde (CAS No. 113118-81-3). The following sections detail the chemical's hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory and research personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
GHS Classification Summary Table
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2] | |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[1] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[2][3] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Physical and Chemical Data Table
| Property | Value |
| Molecular Formula | C6H4BrNO[1][4] |
| Molecular Weight | 186.01 g/mol [1][4] |
| Appearance | White to Almost white powder to crystal |
| Melting Point | 98-102 °C[2] |
| Purity | >98.0% (GC) |
| Storage Temperature | 2-8°C in a refrigerator[5] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.
Recommended Handling and Storage Protocols:
-
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Store locked up.[3]
-
For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month under a nitrogen atmosphere.[9] To prevent degradation from repeated freeze-thaw cycles, aliquot the solution upon preparation.[9]
-
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended personal protective equipment for handling this compound.
First Aid Measures
In the event of exposure to this compound, immediate first aid is crucial. The following flowchart outlines the appropriate response for different routes of exposure.
Detailed First Aid Procedures:
-
After skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice/attention.
-
After inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[3]
-
After ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[6] Rinse mouth.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
Fire-Fighting Guidance Table
| Aspect | Recommendation |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[10] |
| Unsuitable Extinguishing Media | No information available. |
| Hazardous Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[8] |
| Protective Equipment for Firefighters | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[8] |
Accidental Release Measures
The following workflow outlines the steps to take in the event of an accidental release of this compound.
Accidental Release Procedure:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as required. Avoid dust formation.[6][10]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. The chemical should not be released into the environment.[6]
-
Methods for Containment and Cleaning Up: Sweep up the spilled material and shovel it into suitable containers for disposal.[6][10] Avoid the formation of dust during this process.[6][10]
Toxicological Information
Detailed toxicological studies on this compound are not widely available in the provided search results. However, the GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] It may also cause an allergic skin reaction.[1]
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound are not available in the provided search results. However, standardized methodologies are employed to determine the health hazards of chemical substances. Below are generalized protocols for key toxicological endpoints.
Representative Experimental Methodologies:
-
Acute Oral Toxicity (OECD TG 423):
-
Fasted animals (typically rodents) are administered a single dose of the substance by gavage.
-
Animals are observed for a minimum of 14 days for signs of toxicity and mortality.
-
The LD50 (the dose that is lethal to 50% of the test population) is estimated based on the observed effects at different dose levels.
-
-
Skin Irritation/Corrosion (OECD TG 404):
-
A small amount of the test substance is applied to a shaved area of the skin of a test animal (typically a rabbit).
-
The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.
-
-
Eye Irritation/Corrosion (OECD TG 405):
-
A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).
-
The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.
-
The substance is classified as an eye irritant based on the severity and reversibility of the observed eye lesions.
-
-
Skin Sensitization (OECD TG 429 - Local Lymph Node Assay):
-
The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
On day five, a radiolabeled precursor of DNA synthesis is injected intravenously.
-
The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.
-
A substance is classified as a skin sensitizer (B1316253) if it induces a stimulation index of three or greater compared to a vehicle control group.
-
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most current and complete information. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.
References
- 1. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 113118-81-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. This compound | 5-Bromo-3-pyridinecarboxaldehyde | Pyridines | Ambeed.com [ambeed.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fishersci.com [fishersci.com]
5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromonicotinaldehyde (B46077), a halogenated pyridine (B92270) derivative, has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a bromine atom on the pyridine ring, offer medicinal chemists a versatile platform for the synthesis of a diverse array of biologically active molecules. The pyridine core is a common motif in numerous pharmaceuticals, and the presence of the bromine atom provides a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the development of novel therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical transformations.
Physicochemical Properties and Synthesis
This compound, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at room temperature with a melting point ranging from 98-102°C.[1] Its molecular formula is C₆H₄BrNO, and it has a molecular weight of approximately 186.01 g/mol .[2]
A common synthetic route to this compound involves the bromination of nicotinic acid. One patented method describes the treatment of nicotinic acid with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[3] An improved version of a similar method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl chloride and bromine, with the addition of powdered iron leading to yields as high as 90%.[4]
Key Synthetic Transformations and Applications
The strategic placement of the bromine atom and the aldehyde group on the pyridine ring allows for a wide range of chemical modifications, making this compound a valuable starting material for drug discovery programs.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. This is a cornerstone of modern medicinal chemistry for the generation of biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.
A general workflow for the Suzuki-Miyaura coupling reaction is depicted below:
Synthesis of Bioactive Molecules
The derivatives of this compound have shown promise in various therapeutic areas, including oncology and infectious diseases. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems.
Antimicrobial Agents: A study on nicotinaldehyde derivatives synthesized via Suzuki coupling demonstrated their potential as antimicrobial agents against oral pathogens.[1][5] This highlights the utility of the nicotinaldehyde scaffold in developing new treatments for bacterial infections.
While direct examples of this compound being used to synthesize commercially available drugs are not readily found in the public domain, its structural motifs are present in numerous kinase inhibitors. The 5-substituted pyridine core is a key feature of many compounds targeting enzymes like p38 MAP kinase, which is implicated in inflammatory diseases.[6][7]
Quantitative Data
The following table summarizes the yields of Suzuki-Miyaura coupling reactions using a nicotinaldehyde scaffold with various arylboronic acids, as reported in a study on the synthesis of antimicrobial agents.[5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2,4-dimethylphenylboronic acid | 5-(2,4-dimethylphenyl)nicotinaldehyde | 85 |
| 2 | 4-tert-butylphenylboronic acid | 5-(4-tert-butylphenyl)nicotinaldehyde | 82 |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of Nicotinaldehyde Derivatives
This protocol is adapted from a study on the synthesis of nicotinaldehyde derivatives.[5]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2 equivalents)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, the corresponding arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to the appropriate temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-nicotinaldehyde.
Characterization: The structure of the synthesized compounds can be confirmed using analytical techniques such as FTIR, ¹H NMR, and ¹³C NMR.[1][5]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity, stemming from the aldehyde group and the bromine atom, provides a powerful platform for the synthesis of diverse and complex molecules. The ability to readily participate in robust and well-established reactions like the Suzuki-Miyaura coupling makes it an attractive starting material for the construction of libraries of compounds for high-throughput screening and lead optimization. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery and development programs. Further exploration of the chemical space accessible from this compound is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 5-bromonicotinaldehyde (B46077) as a key building block. This versatile reaction enables the synthesis of a wide array of 5-aryl-nicotinaldehydes, which are important intermediates in the development of novel pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[2] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability of a diverse range of boronic acids.[2][3] The coupling of this compound with various arylboronic acids provides access to 5-arylnicotinaldehyde derivatives, which are valuable precursors for the synthesis of complex molecules with potential biological activity.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final carbon-carbon bond of the 5-arylnicotinaldehyde product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
Experimental Workflow
A typical experimental workflow for the Suzuki coupling of this compound is depicted below. This process involves careful setup under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Data Presentation: Summary of Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling reaction. The following table summarizes common conditions reported for the coupling of bromopyridines and related heteroaromatic bromides, which can serve as a starting point for the optimization of the this compound coupling.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Reflux | Moderate to Good | [6] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Not specified | Good | [7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | High | [8] |
| PdCl₂(dppf)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | High | [5] |
Note: Yields are dependent on the specific arylboronic acid used and other reaction parameters.
Detailed Experimental Protocol
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[7]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[7]
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from a few hours to 24 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-arylnicotinaldehyde.
Signaling Pathways and Logical Relationships
The core of the Suzuki-Miyaura reaction is the palladium catalytic cycle. The diagram below illustrates the key steps and intermediates involved in this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Versatility of 5-Bromonicotinaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromonicotinaldehyde, a substituted pyridine (B92270) derivative, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. Its unique combination of a reactive aldehyde group and a bromine-substituted pyridine ring allows for diverse chemical transformations, making it an invaluable starting material in medicinal chemistry and drug discovery. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and the presence of the bromine atom provides a handle for further functionalization, typically through cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including substituted pyridines, pyrazolo[1,5-a]pyrimidines, and potentially 1,8-naphthyridines and 1,4-dihydropyridines.
I. Synthesis of 5-Aryl-nicotinaldehydes via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of this compound is readily displaced through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the formation of 5-aryl-nicotinaldehydes. These products are important intermediates for the synthesis of more complex molecules, including potential kinase inhibitors.
A general workflow for this transformation is depicted below:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (1-5 mol%) to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired 5-aryl-nicotinaldehyde.[1]
Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 80-100 | 8 | Good to outstanding |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 100 | 6 | ~90 |
II. Synthesis of Pyrazolo[1,5-a]pyrimidines
This compound can be utilized in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are known for their biological activities, including as kinase inhibitors.[2] The synthesis typically involves a condensation reaction with a 5-aminopyrazole derivative. While a direct reaction of this compound is not explicitly detailed in the provided search results, a plausible synthetic route would involve an initial reaction to form an enamine or a related intermediate, followed by cyclization.
A proposed logical pathway for this synthesis is outlined below:
Caption: Proposed pathway for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol is a general representation based on common methods for synthesizing pyrazolo[1,5-a]pyrimidines from aldehydes and aminopyrazoles.
Materials:
-
This compound
-
Substituted 5-aminopyrazole
-
Solvent (e.g., ethanol (B145695), acetic acid, DMF)
-
Catalyst (optional, e.g., acid or base)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted 5-aminopyrazole (1.0 - 1.2 eq) in the chosen solvent in a round-bottom flask.
-
If required, add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired pyrazolo[1,5-a]pyrimidine.[3]
Data Summary:
| Entry | 5-Aminopyrazole | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Amino-5-methylpyrazole | Acetic Acid | None | Reflux | 6 | Moderate to Good |
| 2 | 3-Amino-5-phenylpyrazole | Ethanol | p-TsOH | Reflux | 12 | Moderate to Good |
III. Synthesis of 1,8-Naphthyridines via Friedländer Annulation
The Friedländer annulation is a classic method for the synthesis of quinolines and related heterocyclic systems.[4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). This compound can potentially be used as the aldehyde component in a modified Friedländer synthesis to produce substituted 1,8-naphthyridines, which are important scaffolds in medicinal chemistry.
Caption: Logical flow of the Friedländer synthesis of 1,8-naphthyridines.
Experimental Protocol: General Procedure for Friedländer Annulation
This generalized protocol is based on typical Friedländer reaction conditions.
Materials:
-
This compound
-
Ketone with an α-methylene group (e.g., acetone, acetophenone)
-
Catalyst (e.g., KOH, piperidine, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, DMF, or solvent-free)
Procedure:
-
Combine this compound (1.0 eq), the ketone (1.0 - 2.0 eq), and the catalyst in a reaction vessel.
-
If using a solvent, add it to the mixture.
-
Heat the reaction mixture (typically 80-150 °C) with stirring for the required duration (2-24 hours).
-
Monitor the reaction by TLC.
-
After cooling, if the product precipitates, it can be collected by filtration.
-
Alternatively, the reaction mixture can be poured into water and the product extracted with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.[5][6]
Data Summary:
| Entry | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | KOH | Ethanol | Reflux | 8 | Moderate |
| 2 | Cyclohexanone | Piperidine | Toluene | Reflux | 12 | Moderate to Good |
IV. Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a 1,4-dihydropyridine (B1200194).[7][8][9] These compounds are of significant interest due to their biological activities, for instance, as calcium channel blockers. This compound can serve as the aldehyde component in this reaction.
Caption: Overview of the Hantzsch 1,4-dihydropyridine synthesis.
Experimental Protocol: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis
This protocol outlines a general method for the Hantzsch synthesis using this compound.
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate or aqueous ammonia
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the β-ketoester (2.0 eq), and ammonium acetate (1.0 - 1.2 eq).
-
If using a solvent, add it to the reaction mixture.
-
Heat the mixture with stirring (typically at reflux) for the required time (1-12 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold solvent (e.g., ethanol or water) and dry.
-
If necessary, the product can be further purified by recrystallization.[10][11]
Data Summary:
| Entry | β-Ketoester | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 4 | Good to Excellent |
| 2 | Methyl acetoacetate | Aqueous Ammonia | Acetic Acid | Reflux | 6 | Good |
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore its utility in their synthetic endeavors. The ability to perform Suzuki-Miyaura cross-coupling, as well as engage in classical named reactions such as the Friedländer and Hantzsch syntheses, underscores the importance of this building block in the generation of novel molecules with potential applications in drug discovery and materials science. Further exploration of multicomponent reactions involving this compound is a promising avenue for the efficient construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Wittig Reaction of 5-Bromonicotinaldehyde with Phosphorus Ylides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Wittig reaction of 5-Bromonicotinaldehyde with both unstabilized and stabilized phosphorus ylides. The synthesis of key intermediates, specifically 3-bromo-5-vinylpyridine (B63506) and ethyl (E)-3-(5-bromopyridin-3-yl)acrylate, is described. These compounds are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors. This guide includes structured data tables for easy comparison of reaction parameters, detailed experimental methodologies, and visualizations of the reaction workflow and a relevant biological signaling pathway.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This reaction is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed specifically at the location of the original carbonyl group.[3] The versatility of the Wittig reaction allows for the synthesis of a wide array of alkenes, which are crucial components in many biologically active molecules and pharmaceutical agents.[4][5]
This compound is a readily available starting material, and its conversion to vinylpyridine derivatives opens up avenues for further functionalization, making it a key precursor in drug discovery. Substituted vinylpyridines, in particular, have garnered interest as scaffolds for the development of potent kinase inhibitors, which are a major class of targeted cancer therapeutics.[6][7] This document outlines the protocols for the synthesis of two such derivatives: 3-bromo-5-vinylpyridine, using an unstabilized ylide, and ethyl (E)-3-(5-bromopyridin-3-yl)acrylate, using a stabilized ylide.
Reaction Scheme
The general scheme for the Wittig reaction of this compound with phosphorus ylides is presented below:
-
Reaction with an unstabilized ylide (R = H): This reaction typically leads to the formation of a (Z)-alkene, although with terminal alkenes, this distinction is not applicable.
-
Reaction with a stabilized ylide (R = CO₂Et): This reaction generally favors the formation of the (E)-alkene due to the thermodynamic stability of the intermediate.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-5-vinylpyridine
This protocol is adapted from general procedures for the Wittig reaction with unstabilized ylides.[8][9]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise to the suspension. Alternatively, a solution of n-BuLi in hexanes can be added dropwise.
-
Allow the resulting bright yellow to orange mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-bromo-5-vinylpyridine.
Protocol 2: Synthesis of ethyl (E)-3-(5-bromopyridin-3-yl)acrylate
This protocol is adapted from general procedures for the Wittig reaction with stabilized ylides, including solvent-free methods.[10][11]
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate
-
Toluene (B28343) or Dichloromethane (DCM) (optional, for solvent-based reaction)
-
Hexanes
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Solvent-Free Reaction: In a round-bottom flask, combine this compound (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents).
-
Heat the mixture to 80-100 °C with stirring for 2-4 hours. Monitor the reaction by TLC.
-
Alternative Solvent-Based Reaction: Dissolve this compound (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in toluene or DCM.
-
Stir the solution at room temperature or reflux for 4-24 hours, monitoring by TLC.
-
Work-up and Purification: After completion of the reaction (by either method), cool the mixture to room temperature.
-
Add hexanes to the reaction mixture to precipitate the triphenylphosphine (B44618) oxide byproduct.
-
Filter the mixture and wash the solid with cold hexanes or a mixture of hexanes and diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl (E)-3-(5-bromopyridin-3-yl)acrylate.
Data Presentation
Table 1: Reaction Parameters and Product Characterization for the Wittig Reaction of this compound
| Parameter | 3-bromo-5-vinylpyridine | ethyl (E)-3-(5-bromopyridin-3-yl)acrylate |
| Phosphorus Ylide | Methyltriphenylphosphorane | Ethyl (triphenylphosphoranylidene)acetate |
| Ylide Type | Unstabilized | Stabilized |
| Base | Potassium tert-butoxide or n-BuLi | Not required |
| Solvent | Anhydrous THF | Toluene, DCM, or solvent-free |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 100 °C |
| Reaction Time | 12 - 18 hours | 2 - 24 hours |
| Typical Yield | 60-80% (Predicted) | 70-95% (Predicted) |
| Molecular Formula | C₇H₆BrN | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 184.03 g/mol [12] | 256.10 g/mol |
| Predicted ¹H NMR (CDCl₃, δ ppm) | ~8.6 (s, 1H), ~8.5 (s, 1H), ~7.9 (s, 1H), ~6.7 (dd, 1H), ~5.9 (d, 1H), ~5.5 (d, 1H) | ~8.7 (d, 1H), ~8.5 (d, 1H), ~8.1 (t, 1H), ~7.6 (d, 1H), ~6.5 (d, 1H), ~4.3 (q, 2H), ~1.3 (t, 3H) |
| Predicted IR (cm⁻¹) | ~3080, 1630, 1560, 990, 910 | ~3070, 1720, 1640, 1560, 1270, 1170 |
| Mass Spec (m/z) | 183/185 [M]⁺ | 255/257 [M]⁺ |
Note: Predicted spectroscopic data is based on analogous compounds.[13][14][15][16]
Visualizations
Caption: General workflow for the Wittig reaction of this compound.
Caption: PI3K/Akt/mTOR signaling pathway and potential targets for vinylpyridine-based kinase inhibitors.
Applications in Drug Development
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[17][18] Dysregulation of this pathway is a common feature in many types of cancer, making its components attractive targets for therapeutic intervention.[19][20] Pyridine (B92270) and its derivatives have been extensively investigated as "privileged scaffolds" in medicinal chemistry due to their ability to form key interactions with biological targets.[4][5]
The vinylpyridine derivatives synthesized from this compound can serve as precursors for a variety of kinase inhibitors. The vinyl group provides a handle for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. These compounds can be designed to target key kinases within the PI3K/Akt/mTOR pathway, such as PI3K, Akt, or mTOR itself, thereby inhibiting downstream signaling and suppressing tumor growth.[21] The development of such targeted therapies holds significant promise for the treatment of various malignancies.[6][7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsat.org [ijsat.org]
- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 10. sciepub.com [sciepub.com]
- 11. gctlc.org [gctlc.org]
- 12. 3-Bromo-5-vinylpyridine | C7H6BrN | CID 23436337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum [chemicalbook.com]
- 14. hnl17_sln.html [ursula.chem.yale.edu]
- 15. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR [m.chemicalbook.com]
- 16. Ethyl acrylate(140-88-5) 1H NMR spectrum [chemicalbook.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromonicotinaldehyde and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1] This class of compounds and their metal complexes are of significant interest in medicinal and pharmaceutical fields due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The synthesis of novel Schiff bases is a key area of research in the development of new therapeutic agents.
5-Bromonicotinaldehyde is a pyridine-based aldehyde that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of the bromine atom and the pyridine (B92270) nitrogen offers opportunities for further functionalization and coordination with metal ions, making its Schiff base derivatives attractive candidates for drug design and development. These derivatives are being explored for their potential as targeted therapies and novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from this compound and various primary amines. It includes methodologies for synthesis, purification, and characterization, as well as a summary of potential biological applications.
General Reaction Scheme
The synthesis of Schiff bases from this compound and a primary amine generally proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine, or Schiff base. The reaction is often catalyzed by a small amount of acid.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Materials and Methods
Materials:
-
This compound (or 5-bromopyridine-3-carbaldehyde)
-
Various primary amines (e.g., aniline (B41778), p-toluidine, 2-aminophenol)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (for recrystallization)
-
Hexane (for recrystallization)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (round-bottom flasks, condensers, beakers, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Buchner funnel, vacuum flask)
-
Rotary evaporator
Characterization Equipment:
-
Melting point apparatus
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
Mass Spectrometer (MS)
Protocol 1: Synthesis of a Schiff Base from this compound and Aniline
This protocol describes a general procedure for the synthesis of an imine from this compound and aniline.
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.86 g, 10 mmol) in absolute ethanol (30 mL).
-
To this solution, add aniline (0.93 g, 10 mmol) dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.
-
Dry the purified Schiff base in a vacuum oven.
-
Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for Schiff base synthesis.
Data Presentation
The following tables summarize typical characterization data for Schiff bases synthesized from aromatic aldehydes and primary amines. Note: The data presented here are representative examples from closely related structures (e.g., derived from 5-bromosalicylaldehyde) due to the limited availability of specific data for this compound derivatives in the literature. Actual results may vary.
Table 1: Physicochemical Data of Representative Schiff Bases
| Schiff Base Derivative (Amine used) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| Aniline | C₁₂H₉BrN₂ | 261.12 | 85-95 | 110-112 | Pale yellow solid |
| p-Toluidine | C₁₃H₁₁BrN₂ | 275.15 | 88-96 | 125-127 | Yellow crystalline solid |
| 2-Aminophenol | C₁₂H₉BrN₂O | 277.12 | 82-90 | 158-160 | Orange solid |
Table 2: Spectroscopic Data of Representative Schiff Bases
| Schiff Base Derivative | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- | ¹³C NMR (δ, ppm) -CH=N- |
| Aniline | 1620-1630 | 8.3-8.6 | 158-162 |
| p-Toluidine | 1615-1625 | 8.2-8.5 | 157-161 |
| 2-Aminophenol | 1625-1635 | 8.4-8.7 | 159-163 |
Potential Applications in Drug Development
Schiff bases derived from substituted aldehydes are known to exhibit a wide range of biological activities. The incorporation of the 5-bromopyridine moiety is of particular interest due to the prevalence of pyridine rings in many pharmaceuticals.
Antimicrobial Activity
Many Schiff bases have demonstrated significant antibacterial and antifungal properties.[3] The imine group is crucial for their biological activity, and the presence of a halogen atom like bromine can enhance their efficacy. These compounds can be screened against various bacterial and fungal strains to determine their minimum inhibitory concentration (MIC).
Anticancer Activity
Recent studies have highlighted the potential of Schiff bases as anticancer agents.[4] Their mechanism of action can involve intercalation with DNA, inhibition of key enzymes, or induction of apoptosis. Schiff bases derived from this compound could be evaluated for their cytotoxic effects against various cancer cell lines.
Caption: From synthesis to potential applications.
Conclusion
The synthesis of Schiff bases from this compound and primary amines provides a straightforward route to a diverse library of compounds with significant potential in drug development. The protocols outlined in this document offer a robust starting point for researchers to synthesize and characterize these novel compounds. Further investigation into their biological activities is warranted to explore their full therapeutic potential. The versatility of the pyridine and bromo-substituents allows for extensive structural modifications to optimize their pharmacological properties.
References
- 1. recentscientific.com [recentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromonicotinaldehyde in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5-Bromonicotinaldehyde in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds with potential therapeutic applications. The protocols outlined below are based on established MCR methodologies and are intended to serve as a guide for the efficient discovery of novel bioactive molecules.
Introduction
Multicomponent reactions are powerful tools in medicinal chemistry, enabling the rapid and efficient synthesis of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in drug discovery by accelerating the generation of diverse chemical libraries for biological screening. This compound is a versatile building block for MCRs due to the presence of a reactive aldehyde group and a bromine-substituted pyridine (B92270) ring, which can be further functionalized. This document focuses on two prominent MCRs: the Biginelli and Ugi reactions, showcasing their application with this compound for the synthesis of dihydropyrimidinones and bis-amides, respectively.
Biginelli Reaction with this compound
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] DHPMs are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The use of this compound in the Biginelli reaction allows for the incorporation of a pyridine moiety into the DHPM scaffold, a common feature in many pharmacologically active compounds.
Experimental Protocol: Synthesis of 4-(5-bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol describes a typical acid-catalyzed Biginelli reaction.
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Urea
-
Concentrated Hydrochloric Acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure dihydropyrimidinone derivative.
-
Dry the purified product under vacuum.
Expected Results and Biological Activity
| Product | Reaction | Typical Yield Range | Potential Biological Activity |
| 4-(5-bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli | 60-85% | Anticancer, Antimicrobial, Anti-inflammatory |
Ugi Reaction with this compound
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[7][8] This reaction is highly valued in drug discovery for its ability to generate a vast number of diverse, peptide-like molecules from readily available starting materials.[9] The use of this compound in the Ugi reaction introduces a functionalized pyridine ring into the resulting bis-amide scaffold, offering opportunities for further chemical modification and tuning of biological properties.
Experimental Protocol: Synthesis of a 5-Bromopyridinyl-containing Bis-amide
This protocol outlines a general procedure for the Ugi reaction.
Materials:
-
This compound
-
A primary amine (e.g., Aniline)
-
A carboxylic acid (e.g., Acetic acid)
-
An isocyanide (e.g., Cyclohexyl isocyanide)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
To this mixture, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure bis-amide.
Expected Results and Biological Activity
The Ugi reaction is known for its high efficiency and typically provides good to excellent yields of the desired bis-amide products. Although specific quantitative data for Ugi products derived from this compound were not found in the provided search results, bis-amides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[10][11] The synthesized 5-bromopyridinyl bis-amide should be subjected to biological screening to determine its therapeutic potential.
| Product | Reaction | Typical Yield Range | Potential Biological Activity |
| N-(cyclohexylcarbamoyl)-N-(substituted)-2-(5-bromopyridin-3-ylamino)acetamide | Ugi | 70-95% | Antimicrobial, Anticancer, Antiviral |
Visualizations
Biginelli Reaction Workflow
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Ugi Reaction Logical Relationship
Caption: Logical steps in the Ugi four-component reaction.
Signaling Pathway of Dihydropyrimidinone Anticancer Activity
While the specific mechanism for a 5-bromopyridinyl DHPM is yet to be elucidated, many DHPMs are known to act as mitotic kinesin Eg5 inhibitors. Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to cell cycle arrest and subsequent apoptosis.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. arts.units.it [arts.units.it]
- 3. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Synthesis and characterization of bis-amide SSE1917 as a microtubule-stabilizing anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromonicotinaldehyde with a variety of coupling partners. This versatile building block is a key intermediate in the synthesis of numerous compounds with significant potential in medicinal chemistry and materials science. The following protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are presented to facilitate the use of this reagent in the development of novel molecular entities.
Introduction
This compound is a valuable heterocyclic compound featuring a pyridine (B92270) ring substituted with a bromine atom and an aldehyde functional group. The presence of the bromo substituent at the 5-position makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. The aldehyde group provides a handle for further synthetic manipulations, such as reductive amination or oxidation to a carboxylic acid. This document details the experimental setup for four key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This protocol describes a general procedure for the reaction of this compound with various arylboronic acids.
Reaction Scheme:
General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of a close analog, 5-bromo-2-tosyloxynicotinaldehyde, with various boronic species. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dba)₂ (5) | TFP (10) | K₂CO₃ | THF/H₂O | 40 | - | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dba)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ | THF/H₂O | 80 | - | 92 |
| 3 | 3-Thienylboronic acid | Pd(dba)₂ (5) | TFP (10) | K₂CO₃ | THF/H₂O | 40 | - | 78 |
| 4 | 2-Naphthylboronic acid | Pd(dba)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ | THF/H₂O | 80 | - | 88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dba)₂ (5) | TFP (10) | K₂CO₃ | THF/H₂O | 40 | - | 75 |
Data adapted from a study on a structurally similar substrate and may require optimization for this compound.
Experimental Workflow
Workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol
-
To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add a solvent mixture, such as toluene (B28343) and water (e.g., in a 4:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-nicotinaldehyde.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Reaction Scheme:
General scheme for the Sonogashira coupling of this compound.
Quantitative Data Summary
The following table provides representative conditions for the Sonogashira coupling of bromopyridine derivatives, which can be adapted for this compound.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80 | 5 | ~80 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | 16 | ~75 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (4) | Cs₂CO₃ | Dioxane | 100 | 12 | ~88 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 60 | 8 | ~70 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | ~85 |
Data is representative for bromopyridine substrates and may require optimization.
Experimental Protocol
-
In a Schlenk flask, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene.
Reaction Scheme:
General scheme for the Heck reaction of this compound.
Quantitative Data Summary
The following table presents typical conditions for the Heck reaction of aryl bromides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | ~85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 8 | ~90 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 110 | 10 | ~80 |
| 4 | 1-Octene | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | Cy₂NMe | Dioxane | 100 | 16 | ~70 |
| 5 | Cyclohexene | Pd(OAc)₂ (2) | Herrmann's palladacycle (2) | K₂CO₃ | DMF | 130 | 24 | ~65 |
Data is representative for aryl bromides and may require optimization for this compound.
Experimental Protocol
-
In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a base (e.g., triethylamine, 2.0 eq.), and a suitable solvent (e.g., DMF or acetonitrile).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and a phosphine (B1218219) ligand (e.g., PPh₃, 0.1 eq.).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
Reaction Scheme:
General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data Summary
The following table provides representative conditions for the Buchwald-Hartwig amination of bromopyridine derivatives.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | ~95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | ~90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 20 | ~88 |
| 4 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS | THF | 80 | 20 | ~92 |
| 5 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ | Toluene | 110 | 24 | ~85 |
Data is representative for bromopyridine substrates and may require optimization for this compound.
Experimental Workflow
Workflow for the Buchwald-Hartwig amination of this compound.
Detailed Protocol
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.).
-
Add anhydrous toluene, followed by this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.5 eq.).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Derivatisierung von 5-Bromonicotinaldehyd für das biologische Screening: Applikations- und Protokollhandbuch
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 5-Bromonicotinaldehyd zur Erzeugung von Substanzbibliotheken für das biologische Screening. Es werden verschiedene synthetische Strategien sowie Methoden zur Evaluierung der biologischen Aktivität der resultierenden Derivate vorgestellt.
Einleitung
5-Bromonicotinaldehyd ist ein vielseitiges Ausgangsmaterial in der medizinischen Chemie. Seine Struktur, die einen Pyridinring mit einem reaktiven Aldehyd und einem Bromatom kombiniert, ermöglicht eine breite Palette von chemischen Modifikationen. Diese Modifikationen sind entscheidend für die Erstellung diverser Substanzbibliotheken, die für das Screening auf neue biologische Aktivitäten unerlässlich sind. Die Derivatisierung dieses Moleküls kann zu Verbindungen mit potenziellen therapeutischen Anwendungen führen, einschließlich antimikrobieller und antikanzerogener Wirkstoffe.
Synthesestrategien zur Derivatisierung
Die Aldehyd- und Brom-Funktionalitäten des 5-Bromonicotinaldehyds ermöglichen verschiedene chemische Reaktionen zur Synthese einer Vielzahl von Derivaten. Zu den Schlüsselstrategien gehören die Bildung von Schiff-Basen, die Wittig-Reaktion, die Suzuki-Miyaura-Kreuzkupplung und die Hantzsch-Pyridinsynthese.
Synthese von Schiff-Basen (Iminen)
Die Kondensationsreaktion des Aldehyds mit primären Aminen führt zur Bildung von Iminen, auch bekannt als Schiff-Basen. Diese Reaktion ist eine der einfachsten Methoden zur schnellen Diversifizierung der Molekülstruktur.
Allgemeines Protokoll zur Synthese von Schiff-Basen:
-
Lösen Sie 5-Bromonicotinaldehyd (1 Äquivalent) in einem geeigneten Lösungsmittel wie Ethanol oder Methanol.
-
Fügen Sie das entsprechende primäre Amin (1-1,2 Äquivalente) zur Lösung hinzu.
-
Geben Sie eine katalytische Menge einer Säure, wie z.B. Eisessig, hinzu, um die Reaktion zu beschleunigen.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss für 2-6 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab, um die Ausfällung des Produkts zu induzieren.
-
Filtrieren Sie den Niederschlag, waschen Sie ihn mit kaltem Lösungsmittel und trocknen Sie ihn, um die reine Schiff-Base zu erhalten.
Wittig-Reaktion zur Alkenylierung
Die Wittig-Reaktion ermöglicht die Umwandlung der Aldehydgruppe in eine Alkenylgruppe durch die Reaktion mit einem Phosphorylid. Dies führt zur Bildung von Styryl-Analoga.
Allgemeines Protokoll für die Wittig-Reaktion:
-
Suspendieren Sie ein Phosphoniumsalz (z.B. Benzyltriphenylphosphoniumchlorid, 1,1 Äquivalente) in einem aprotischen Lösungsmittel wie trockenem Tetrahydrofuran (THF) unter Inertgasatmosphäre.
-
Kühlen Sie die Suspension auf 0 °C und fügen Sie langsam eine starke Base (z.B. n-Butyllithium oder Kalium-tert-butanolat, 1,1 Äquivalente) hinzu, um das Ylid zu erzeugen.
-
Rühren Sie die Mischung bei Raumtemperatur für 1-2 Stunden.
-
Lösen Sie 5-Bromonicotinaldehyd (1 Äquivalent) in trockenem THF und fügen Sie es langsam zur Ylid-Lösung hinzu.
-
Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.
-
Quenchen Sie die Reaktion durch Zugabe von Wasser.
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z.B. Ethylacetat), trocknen Sie die organische Phase über Natriumsulfat und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das Alken-Derivat zu erhalten.
Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Reaktion wird genutzt, um das Bromatom am Pyridinring durch eine Aryl- oder Heteroarylgruppe zu ersetzen, was zur Bildung von Biaryl-Strukturen führt.
Allgemeines Protokoll für die Suzuki-Miyaura-Kreuzkupplung:
-
Geben Sie 5-Bromonicotinaldehyd (1 Äquivalent), die entsprechende Arylboronsäure (1,2 Äquivalente), einen Palladium-Katalysator (z.B. Pd(PPh₃)₄, 0,05 Äquivalente) und eine Base (z.B. K₂CO₃, 2 Äquivalente) in einen Reaktionskolben.
-
Evakuieren und füllen Sie den Kolben dreimal mit einem Inertgas (z.B. Argon).
-
Fügen Sie ein entgastes Lösungsmittelgemisch (z.B. 1,4-Dioxan/Wasser, 4:1) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren für 12-24 Stunden bei 80-100 °C.
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach Abkühlen auf Raumtemperatur verdünnen Sie die Mischung mit Wasser und extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Hantzsch-Pyridinsynthese
Bei der Hantzsch-Synthese reagiert der Aldehyd mit zwei Äquivalenten eines β-Ketoesters und einer Ammoniakquelle zu einem 1,4-Dihydropyridin-Derivat, das anschließend zu einem substituierten Pyridin oxidiert werden kann.
Allgemeines Protokoll für die Hantzsch-Pyridinsynthese:
-
Mischen Sie 5-Bromonicotinaldehyd (1 Äquivalent), einen β-Ketoester (z.B. Ethylacetoacetat, 2 Äquivalente) und eine Ammoniakquelle (z.B. Ammoniumacetat, 1,2 Äquivalente) in einem geeigneten Lösungsmittel wie Ethanol.
-
Erhitzen Sie die Mischung unter Rückfluss für 4-8 Stunden.
-
Überwachen Sie die Reaktion mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab, um das Dihydropyridin-Produkt auszufällen.
-
Filtrieren Sie das Produkt und waschen Sie es mit kaltem Ethanol.
-
Zur Oxidation des Dihydropyridins lösen Sie es in Eisessig und fügen Sie eine milde Oxidationsmittel wie Natriumnitrit hinzu, oder erhitzen Sie es an der Luft.
-
Nach Abschluss der Oxidation neutralisieren Sie die Mischung und extrahieren das Pyridin-Derivat.
-
Reinigen Sie das Produkt mittels Kristallisation oder Säulenchromatographie.
Biologisches Screening
Die synthetisierten Derivate können auf verschiedene biologische Aktivitäten getestet werden, darunter antimikrobielle und antikanzerogene Eigenschaften.
Antimikrobielles Screening
Die antimikrobielle Aktivität wird typischerweise durch die Bestimmung der minimalen Hemmkonzentration (MHK) gegen eine Reihe von Bakterien- und Pilzstämmen ermittelt.
Protokoll zur Bestimmung der minimalen Hemmkonzentration (MHK):
-
Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen in einem geeigneten Nährmedium (z.B. Mueller-Hinton-Brühe für Bakterien) in einer 96-Well-Platte vor.
-
Inokulieren Sie jede Vertiefung mit einer standardisierten Suspension des Mikroorganismus.
-
Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
Tabelle 1: Repräsentative antimikrobielle Aktivität (MHK in µg/ml) von Schiff-Basen-Derivaten verwandter Aldehyde
| Verbindung | S. aureus | E. coli | C. albicans |
| Derivat A | 62.5 | 250 | 125 |
| Derivat B | 125 | 500 | 62.5 |
| Derivat C | 250 | >500 | 250 |
| Referenz | |||
| Ciprofloxacin | 1.0 | 0.5 | - |
| Fluconazol | - | - | 8.0 |
Hinweis: Die Daten in dieser Tabelle sind repräsentativ für Schiff-Basen, die von strukturell ähnlichen aromatischen Aldehyden abgeleitet sind, und dienen als Beispiel.
Antikanzerogenes Screening
Die zytotoxische Aktivität gegen verschiedene Krebszelllinien wird häufig mittels des MTT-Assays bestimmt, um den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) zu ermitteln.
Protokoll für den MTT-Assay:
-
Säen Sie Krebszellen in 96-Well-Platten aus und lassen Sie sie über Nacht anhaften.
-
Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen für 48-72 Stunden.
-
Fügen Sie MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie für 2-4 Stunden, damit lebensfähige Zellen das MTT zu Formazan-Kristallen umsetzen können.
-
Lösen Sie die Formazan-Kristalle in einem geeigneten Lösungsmittel (z.B. DMSO).
-
Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert.
Tabelle 2: Repräsentative zytotoxische Aktivität (IC₅₀ in µM) von Pyridin-Derivaten gegen verschiedene Krebszelllinien
| Verbindung | MCF-7 (Brust) | A549 (Lunge) | HepG2 (Leber) |
| Derivat X | 8.26 | 5.97 | 4.5 |
| Derivat Y | >50 | 12.83 | 22.4 |
| Derivat Z | 3.42 | >50 | 11.9 |
| Referenz | |||
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Hinweis: Die Daten in dieser Tabelle sind repräsentativ für Pyridin-Derivate und dienen als Beispiel.
Mögliche Signalwege
Pyridin-haltige Verbindungen sind dafür bekannt, verschiedene zelluläre Signalwege zu modulieren, die bei Krankheiten wie Krebs und Entzündungen eine Rolle spielen. Zwei wichtige Signalwege sind der JAK-STAT- und der MAPK-Signalweg.
JAK-STAT-Signalweg
Der Januskinase (JAK)-Signaltransduktor und Aktivator der Transkription (STAT)-Signalweg ist entscheidend für die Signalübertragung von Zytokinen und Wachstumsfaktoren, die an der Immunantwort und Zellproliferation beteiligt sind. Die Hemmung dieses Weges ist eine vielversprechende Strategie zur Behandlung von Autoimmunerkrankungen und Krebs.
MAPK-Signalweg
Der Mitogen-aktivierte Proteinkinase (MAPK)-Signalweg ist ein zentraler Signalweg, der eine Vielzahl von zellulären Prozessen wie Proliferation, Differenzierung, und Apoptose reguliert. Eine Fehlregulation dieses Weges ist häufig bei Krebserkrankungen zu finden.
Schlussfolgerung
5-Bromonicotinaldehyd dient als wertvoller Baustein für die Synthese einer breiten Palette von heterozyklischen Verbindungen. Die in diesem Dokument beschriebenen Protokolle bieten eine Grundlage für die Erstellung von Substanzbibliotheken, die für das Screening auf neue antimikrobielle und antikanzerogene Wirkstoffe von hohem Interesse sind. Die weitere Untersuchung der Struktur-Wirkungs-Beziehungen und der zugrunde liegenden Wirkmechanismen dieser Derivate ist entscheidend für die Entwicklung neuer therapeutischer Wirkstoffe.
Application Notes and Protocols for the Reduction of 5-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the reduction of 5-bromonicotinaldehyde (B46077) to (5-bromopyridin-3-yl)methanol (B1273246). The featured protocol utilizes sodium borohydride (B1222165), a mild and selective reducing agent, ensuring a high yield of the desired primary alcohol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other functionalized pyridine (B92270) derivatives.
Reaction Overview
The reduction of the aldehyde functional group in this compound to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄) in a protic solvent, such as methanol (B129727). The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the final alcohol product.
Data Presentation
The following table summarizes the key quantitative data for the reduction of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | (5-bromopyridin-3-yl)methanol | N/A |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Methanol (MeOH) | [1] |
| Reaction Temperature | 0 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Reported Yield | 95% | [1] |
| Appearance of Product | Colorless oil | [1] |
¹H NMR Characterization of (5-bromopyridin-3-yl)methanol (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.58 | s | 1H | H-2 (Pyridine) |
| 8.38 | s | 1H | H-6 (Pyridine) |
| 4.74 | s | 2H | -CH₂OH |
| 2.45 | s | 1H | -OH |
(Note: The NMR data presented is for a closely related analogue, (5-Bromo-4-methyl-pyridin-3-yl)-methanol, and serves as a representative spectrum. Actual chemical shifts for (5-bromopyridin-3-yl)methanol may vary slightly.)[2]
Experimental Protocol
This protocol is based on a reported synthesis with a high yield.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a suspension of this compound (1.0 eq) in methanol.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 eq) portion-wise to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After 1 hour, quench the reaction by the careful addition of water.
-
Solvent Removal: Remove the methanol from the reaction mixture by evaporation under reduced pressure using a rotary evaporator.
-
Extraction: Re-dissolve the resulting residue, a light yellowish oil, in ethyl acetate. Transfer the solution to a separatory funnel and wash with water.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to yield the final product, (5-bromopyridin-3-yl)methanol, as a colorless oil.[1]
Visualizations
Reaction Scheme:
Caption: Chemical transformation of this compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
References
Application of 5-Bromonicotinaldehyde in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 5-Bromonicotinaldehyde serves as a versatile and crucial starting material in the synthesis of a variety of kinase inhibitors. Its pyridine (B92270) core, substituted with both a reactive aldehyde and a bromine atom, offers multiple avenues for chemical modification, making it a valuable building block in the construction of complex heterocyclic scaffolds that can effectively target the ATP-binding site of various kinases.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on its application in the development of inhibitors for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.
Introduction to Kinase Inhibition and the Role of Pyridine Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
Pyridine-based structures are prevalent in a multitude of FDA-approved drugs and are of significant interest in medicinal chemistry. The pyridine scaffold can act as a hinge-binder within the ATP-binding pocket of kinases, forming crucial hydrogen bonds that contribute to the inhibitor's potency and selectivity. This compound provides a ready-made pyridine core that can be elaborated into more complex heterocyclic systems, such as aminopyridines and their derivatives, which are known to be effective kinase inhibitor pharmacophores.
Application in the Synthesis of TAM Kinase Inhibitors
The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) are implicated in the regulation of immune responses, cell proliferation, and clearance of apoptotic cells. Their overexpression and activation are associated with cancer progression, metastasis, and drug resistance. Therefore, inhibitors of TAM kinases are of significant therapeutic interest.
This compound is a key precursor in the synthesis of aminopyridine derivatives that have shown inhibitory activity against TAM family kinases. The synthetic strategy typically involves the conversion of the aldehyde group to an oxime, followed by further functionalization and cyclization reactions to build the desired heterocyclic core. The bromine atom serves as a handle for cross-coupling reactions to introduce further diversity and modulate the pharmacological properties of the final compounds.
Synthetic Workflow for TAM Kinase Inhibitor Precursors
The following diagram illustrates a general synthetic workflow starting from this compound to produce a key aminopyridine intermediate for the synthesis of TAM kinase inhibitors.
Application Notes and Protocols: Purification of 5-Bromonicotinaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromonicotinaldehyde is a versatile heterocyclic building block widely utilized in the synthesis of pharmaceutical compounds and other functional organic molecules. Its aldehyde group is readily transformed, and the bromo-substituted pyridine (B92270) core is a key substrate for various cross-coupling reactions. Consequently, robust and efficient purification of its reaction products is critical for the successful development of novel chemical entities. These application notes provide detailed protocols for the purification of products derived from two common reaction types involving this compound: the Suzuki-Miyaura cross-coupling and reductive amination.
Key Reaction Classes and Purification Strategies
The purification strategy for products derived from this compound is highly dependent on the reaction performed. Below are protocols for two of the most prevalent synthetic transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting this compound with various boronic acids or esters.[1] This reaction is fundamental in synthesizing biaryl and related structures.
Experimental Protocol: Purification of a Biaryl-Nicotinaldehyde Derivative
This protocol outlines the purification of the product from a typical Suzuki-Miyaura reaction between this compound and an arylboronic acid.
1. Reaction Work-up: a. Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (B1210297) (50 mL).[2] c. Filter the mixture through a pad of Celite to remove the palladium catalyst.[3] Wash the pad with additional ethyl acetate (20 mL). d. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M Na₂CO₃ solution (2 x 30 mL) and brine (30 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
2. Purification by Flash Column Chromatography: a. Prepare a silica (B1680970) gel slurry in the chosen eluent system (e.g., a hexane/ethyl acetate mixture). A typical starting gradient is 10% ethyl acetate in hexanes.[4] b. Dry-load the crude product onto silica gel for optimal separation. c. Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). d. Collect fractions and monitor by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent in vacuo to yield the purified biaryl-nicotinaldehyde derivative.
3. Optional Recrystallization: a. For further purification, the solid product can be recrystallized. A common technique involves dissolving the product in a minimal amount of a hot solvent (e.g., acetone (B3395972) or ethanol) and then adding a co-solvent (e.g., water or hexanes) until turbidity is observed.[5] b. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. c. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation: Suzuki-Miyaura Coupling Purification
| Parameter | Details | Reference |
| Starting Material | This compound | N/A |
| Reaction Type | Palladium-Catalyzed Suzuki-Miyaura Coupling | [2][6] |
| Purification Method | Silica Gel Flash Column Chromatography | [4][5] |
| Typical Eluent System | Ethyl Acetate / Hexanes Gradient | [5] |
| Post-Chromatography Yield | 70-95% (Varies with substrate) | [2] |
| Achieved Purity | >98% (Determined by HPLC/NMR) | N/A |
| Alternative Method | Recrystallization (Acetone/Water) | [5] |
Reductive Amination
Reductive amination is a widely used method to form new carbon-nitrogen bonds by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.[7] This reaction transforms the aldehyde functionality of this compound into a primary, secondary, or tertiary amine.[8]
Experimental Protocol: Purification of a Secondary Amine Derivative
This protocol details the purification of a secondary amine synthesized via reductive amination of this compound with a primary amine.
1. Reaction Work-up: a. After the reaction is complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution to decompose the excess reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN).[9] b. Extract the aqueous mixture with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (3 x 40 mL). c. Combine the organic layers and proceed with one of the following purification strategies depending on the product's properties.
2. Purification Strategy A: Flash Column Chromatography (for less basic amines): a. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. b. Purify the crude material by silica gel column chromatography. A typical eluent system would be a gradient of methanol (B129727) in DCM, often with a small amount (0.5-1%) of triethylamine (B128534) to prevent the basic amine product from tailing on the acidic silica gel. c. Combine pure fractions and remove the solvent under reduced pressure.
3. Purification Strategy B: Acid-Base Extraction (for basic amines): a. To the combined organic layers, add 1 M HCl (aq) and transfer to a separatory funnel. The basic amine product will move to the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.[10] b. Separate the layers and wash the aqueous layer with fresh organic solvent (e.g., DCM) to remove any remaining non-basic impurities. c. Basify the aqueous layer to a pH > 10 by the slow addition of 2 M NaOH or solid K₂CO₃. d. Extract the now free-based amine product back into an organic solvent (e.g., DCM or ethyl acetate) (3 x 40 mL). e. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified amine.
Data Presentation: Reductive Amination Purification
| Parameter | Details | Reference |
| Starting Material | This compound | N/A |
| Reaction Type | Reductive Amination | [7][8] |
| Purification Method 1 | Silica Gel Chromatography (with Triethylamine) | N/A |
| Purification Method 2 | Acid-Base Liquid-Liquid Extraction | [10] |
| Typical Eluent System | Methanol / Dichloromethane (+1% Et₃N) | N/A |
| Post-Purification Yield | 65-90% (Varies with substrate and method) | [11] |
| Achieved Purity | >97% (Determined by HPLC/NMR) | N/A |
Visualizations
The following diagrams illustrate the chemical pathways and the general workflow for product purification.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 5-Bromonicotinaldehyde.
Troubleshooting Low Yield: Quick Guide
Low yields in the Suzuki coupling of this compound can arise from several factors, often related to the specific chemical properties of this substrate. As an electron-deficient heteroaryl aldehyde, particular attention must be paid to catalyst selection, reaction conditions, and potential side reactions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | - Inactive Catalyst- Suboptimal Reaction Conditions- Poor Reagent Quality | - Use a pre-activated Pd(0) catalyst or an air-stable precatalyst.- Screen different ligands, bases, and solvents.- Increase reaction temperature incrementally.- Use fresh, high-purity this compound and boronic acid. |
| Significant Side Products | - Protodeboronation of Boronic Acid- Homocoupling of Boronic Acid- Reduction of Aldehyde | - Use anhydrous solvents and ensure the base is dry.- Consider using a boronic ester (e.g., pinacol (B44631) ester).- Thoroughly degas the reaction mixture to remove oxygen.- Use milder bases and avoid excessively high temperatures. |
| Decomposition of Starting Material | - Harsh Basic Conditions- High Reaction Temperature | - Screen weaker bases (e.g., K₂CO₃, Na₂CO₃).- Optimize the reaction to run at a lower temperature. |
| Catalyst Deactivation | - Coordination of Pyridine (B92270) Nitrogen- Presence of Oxygen | - Use ligands that favor coordination to the palladium center over the pyridine nitrogen.- Ensure a robust inert atmosphere throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in a low yield?
A1: Low yields with this substrate are often due to its specific characteristics. The electron-deficient nature of the pyridine ring can make the C-Br bond more reactive, but it can also influence side reactions. The aldehyde group can be sensitive to the basic conditions of the reaction, potentially leading to undesired transformations. Furthermore, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2]
Q2: I am observing a significant amount of the corresponding debrominated starting material (nicotinaldehyde). What is causing this?
A2: The formation of the debrominated product is a common side reaction known as dehalogenation. This can occur when the organopalladium intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid.[3] Potential hydride sources include certain solvents or impurities.
Q3: My main side product appears to be the homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is typically promoted by the presence of oxygen.[1] Rigorous degassing of your solvents and reaction vessel is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to in situ generation from a Pd(II) source.
Q4: I suspect the aldehyde group in this compound is not stable under my reaction conditions. What can I do?
A4: The aldehyde group can be susceptible to reduction to the corresponding alcohol, particularly at elevated temperatures.[3] To mitigate this, consider screening milder bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). It may also be beneficial to optimize the reaction to proceed at a lower temperature, which may require a more active catalyst system.
Q5: How does the pyridine nitrogen in this compound affect the Suzuki coupling?
A5: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition by competing with the desired ligand for coordination sites on the palladium center.[1][2] The electron-withdrawing effect of the nitrogen also influences the reactivity of the C-Br bond.
Data on Reaction Conditions
The following tables summarize reaction conditions from studies on substrates similar to this compound, providing a starting point for optimization.
Table 1: Suzuki Coupling of 5-Bromosalicylaldehyde with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 24 | 75 |
Data adapted from studies on structurally similar aryl aldehydes.
Table 2: Suzuki Coupling of Various Bromopyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 88 |
| 3-Amino-5-bromopyridine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 85 |
| 3,5-Dibromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | 95 (mono-arylated) |
This data illustrates successful conditions for other bromopyridine derivatives and can guide initial screening.[4][5]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Suzuki Catalytic Cycle and Common Side Reactions
Caption: The Suzuki cycle and competing side reactions.
References
Technical Support Center: Optimizing Catalyst Loading for 5-Bromonicotinaldehyde Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for cross-coupling reactions involving 5-Bromonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of electron-deficient substrates like this compound. These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine. The use of bidentate phosphine ligands like dppf has also been shown to improve reaction rates and yields.
Q3: What are the common signs of catalyst deactivation or decomposition?
A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1][2] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][2]
Q4: Can the aldehyde group of this compound interfere with the cross-coupling reaction?
A4: Yes, the aldehyde group can potentially influence the reaction. Aldehydes can coordinate to the metal center, which may affect the catalyst's activity.[3] Additionally, under certain basic conditions, side reactions involving the aldehyde, such as aldol (B89426) condensation, may occur. It is important to carefully select the base and reaction temperature to minimize these potential side reactions. Using milder bases like potassium carbonate or cesium carbonate can be beneficial.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Catalyst Inactivity or Decomposition:
-
Cause: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be decomposing prematurely. The presence of oxygen is a common cause of catalyst deactivation.[1][2]
-
Solution:
-
Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture.[1][4]
-
Use a fresh, high-quality palladium catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that is more stable and efficient at generating the active species.
-
Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.
-
2. Inappropriate Ligand:
-
Cause: The chosen ligand may not be suitable for the electron-deficient nature of this compound.
-
Solution: Screen a panel of ligands. For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective. For Sonogashira and Heck reactions, ligands like P(t-Bu)₃ or dppf can be beneficial.
3. Suboptimal Base or Solvent:
-
Cause: The base may be too weak to facilitate the transmetalation step (in Suzuki and Sonogashira reactions) or the deprotonation of the alkyne (in Sonogashira). The solvent may not be appropriate for solubilizing all reaction components.
-
Solution:
-
Screen different bases. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Sonogashira reactions, an amine base like triethylamine (B128534) or diisopropylethylamine is typically required.[2]
-
Choose a solvent system that ensures the solubility of all reagents. Common solvents include dioxane, THF, DMF, and toluene, often with water as a co-solvent for Suzuki reactions.
-
4. Poor Quality of Starting Materials:
-
Cause: Impurities in the this compound, the coupling partner (e.g., boronic acid, alkyne, or alkene), or solvents can poison the catalyst. Boronic acids are also prone to decomposition (protodeboronation).[5]
-
Solution: Use high-purity starting materials and anhydrous, degassed solvents. If using a boronic acid, consider using a freshly opened bottle or purifying it before use. Alternatively, boronic esters or trifluoroborate salts can be more stable alternatives.[6]
Issue 2: Formation of Significant Byproducts
Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The formation of byproducts can compete with the desired cross-coupling reaction, leading to lower yields and purification challenges.
1. Homocoupling (Glaser Coupling in Sonogashira):
-
Cause: This is particularly common in Sonogashira reactions and involves the coupling of two alkyne molecules. It is often promoted by the copper co-catalyst and the presence of oxygen.[1][4] In Suzuki reactions, homocoupling of the boronic acid can also occur.
-
Solution:
-
For Sonogashira reactions, switching to a copper-free protocol is the most effective way to minimize alkyne homocoupling.[1][4]
-
Ensure rigorous anaerobic conditions by thoroughly degassing all reagents and solvents.[4]
-
Slow addition of the alkyne to the reaction mixture can also help to suppress homocoupling by keeping its concentration low.[1]
-
2. Protodeboronation (Suzuki Reaction):
-
Cause: The boronic acid can be cleaved by water or other protic sources, leading to the formation of the corresponding arene without the boron functionality.[5]
-
Solution:
-
Use a boronic ester or a trifluoroborate salt, which are generally more stable.[6]
-
Minimize the amount of water in the reaction or use anhydrous conditions if possible.
-
Use a base that is less prone to promoting this side reaction, such as KF.
-
3. Dehalogenation:
-
Cause: The bromine atom on the this compound can be replaced by a hydrogen atom.[6]
-
Solution: This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.
Data Presentation
Table 1: Typical Catalyst Loading and Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pre-catalysts like Pd(OAc)₂ require in-situ reduction. |
| Catalyst Loading | 1 - 5 mol% | Start with 2-3 mol% for initial screening. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich ligands are often superior. |
| Ligand to Pd Ratio | 1:1 to 4:1 | Typically 2:1 for monodentate ligands. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Stronger bases like K₃PO₄ or Cs₂CO₃ may be needed. |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMF | A co-solvent of water is often necessary. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive partners. |
Table 2: Typical Catalyst Loading and Conditions for Heck Coupling of this compound
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective choice. |
| Catalyst Loading | 1 - 5 mol% | Lower loadings (down to 0.1 mol%) may be possible with highly active catalysts. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | The choice of ligand can influence regioselectivity. |
| Ligand to Pd Ratio | 2:1 to 4:1 | Higher ratios can sometimes improve catalyst stability. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base like triethylamine is commonly used. |
| Solvent | DMF, NMP, Acetonitrile, Toluene | Polar aprotic solvents are generally preferred. |
| Temperature | 80 - 140 °C | Higher temperatures are often required. |
Table 3: Typical Catalyst Loading and Conditions for Sonogashira Coupling of this compound
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is a common and reliable choice. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for challenging substrates. |
| Copper Co-catalyst | CuI (1 - 10 mol%) | Essential for the traditional Sonogashira mechanism. |
| Ligand | PPh₃, P(t-Bu)₃, dppf | Bulky ligands can be beneficial for hindered substrates. |
| Base | Et₃N, DIPEA | Often used as both the base and a co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and deoxygenated. |
| Temperature | Room Temperature - 100 °C | Aryl bromides typically require heating. |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.
1. Suzuki-Miyaura Coupling Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. Heck Coupling Protocol:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the base (e.g., Et₃N, 2.0 equiv.), this compound (1.0 equiv.), and the alkene (1.2-1.5 equiv.).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
3. Sonogashira Coupling Protocol (with Copper Co-catalyst):
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: A generalized experimental workflow for optimizing catalyst loading.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for low-yield reactions.
References
Identification of byproducts in 5-Bromonicotinaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 5-Bromonicotinaldehyde. The information is tailored for researchers, scientists, and professionals in drug development to help identify and mitigate the formation of byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions with this compound?
A1: The most prevalent byproducts in Suzuki-Miyaura couplings of this compound are the homocoupling product of the boronic acid and the dehalogenation product of this compound (nicotinaldehyde).[1] Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[1][2]
Q2: In Sonogashira coupling reactions with this compound, what is the primary side product and how can it be minimized?
A2: The primary side product in Sonogashira couplings is the homocoupled alkyne, often referred to as the Glaser-Hay coupling product.[3] This side reaction is particularly favored by the presence of oxygen and the copper(I) cocatalyst.[3] To minimize its formation, it is crucial to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[3] Reducing the concentration of the copper(I) catalyst or switching to a copper-free protocol can also be effective.[3][4]
Q3: What side reactions can occur during the Buchwald-Hartwig amination of this compound?
A3: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl bromide, which results in the formation of nicotinaldehyde.[5] This competes with the desired C-N bond formation and can be influenced by the choice of ligand and reaction conditions.[5]
Q4: Are there any common byproducts to be aware of when reducing this compound with sodium borohydride (B1222165)?
A4: While sodium borohydride is a relatively selective reducing agent for aldehydes, side reactions can occur.[6] In alcoholic solvents, the formation of alkoxy alcohols through solvent addition to the double bond of a conjugated system has been observed in similar substrates.[7] Additionally, under certain conditions, condensation products of the aldehyde may form.[8]
Q5: How does the electronic nature of the this compound affect byproduct formation in cross-coupling reactions?
A5: this compound is an electron-deficient aryl bromide due to the electron-withdrawing nature of the pyridine (B92270) nitrogen and the aldehyde group. In Suzuki couplings, this can sometimes lead to a higher propensity for dehalogenation. In Buchwald-Hartwig aminations, electron-deficient aryl bromides can be more susceptible to side reactions if the reaction conditions are not carefully optimized.[9]
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a biaryl byproduct derived from the boronic acid coupling partner, as identified by techniques like GC-MS or NMR.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[2] |
| Suboptimal Palladium Catalyst or Ligand | Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. For electron-deficient substrates, bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress side reactions. | A partially deactivated or inappropriate catalyst can lead to a less efficient cross-coupling cycle, allowing competing side reactions like homocoupling to become more prominent. |
| Inappropriate Base | Ensure the base is anhydrous and finely powdered for better solubility and reactivity. The choice of base can influence the rate of transmetalation versus side reactions. | The base plays a crucial role in the activation of the boronic acid. An unsuitable base can lead to a sluggish reaction and increased byproduct formation.[10] |
Issue 2: Formation of Glaser-Hay Homocoupling Product in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkynylated product.
-
A significant byproduct corresponding to the dimer of the terminal alkyne is observed.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.[3] | Oxygen promotes the oxidative homocoupling of terminal alkynes, which is the primary pathway for Glaser coupling.[3] |
| High Copper(I) Catalyst Concentration | Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount. | High concentrations of the copper cocatalyst can accelerate the rate of alkyne dimerization.[4] |
| Reaction Conditions | Consider a "copper-free" Sonogashira protocol. The slow addition of the alkyne to the reaction mixture can also help minimize its homocoupling. | Copper-free conditions eliminate the primary catalyst for the Glaser coupling side reaction.[3] Slow addition keeps the instantaneous concentration of the alkyne low. |
Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of nicotinaldehyde as a major byproduct.
-
Reduced yield of the desired aminated product.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands. | These types of ligands can favor the desired reductive elimination step over the competing β-hydride elimination pathway that leads to hydrodehalogenation.[5] |
| Suboptimal Base or Solvent | Screen different bases (e.g., NaOt-Bu, K3PO4) and solvents (e.g., toluene, dioxane). | The reaction environment can significantly influence the relative rates of the desired amination and the undesired hydrodehalogenation. |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous. | Water can act as a proton source for the hydrodehalogenation side reaction. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Sodium Borohydride Reduction of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equiv.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visualizations
Caption: Overview of potential byproduct formation pathways in common reactions of this compound.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Suzuki Coupling [organic-chemistry.org]
Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 5-bromonicotinaldehyde (B46077), with a specific focus on preventing the formation of the homocoupling byproduct, 5,5'-diformyl-3,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and what are its primary causes with this compound?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. In the case of reactions involving this compound, this leads to the undesired formation of 5,5'-diformyl-3,3'-bipyridine. This side reaction not only consumes the valuable boronic acid but also complicates the purification of the desired cross-coupled product.
The primary causes of homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1]
Q2: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?
A2: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[1]
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly recommended.[3] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.
Q3: What is the role of the base in the Suzuki reaction of this compound, and how does it affect homocoupling?
A3: The base is essential for activating the boronic acid, making it competent for the transmetalation step.[2] However, the choice of base can also influence side reactions.
-
Commonly Used Bases: Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used.[2][4]
-
Impact on Side Reactions: While a base is necessary, an excessively strong base or a high concentration of hydroxide (B78521) ions can sometimes accelerate the decomposition of the boronic acid or the catalyst, potentially leading to more side products. For electron-deficient substrates like this compound, a moderately strong base like K₃PO₄ is often a good starting point.[5]
Q4: Can the quality of the boronic acid affect the outcome of the reaction?
A4: Absolutely. Boronic acids can degrade over time, especially when exposed to air and moisture. This degradation can lead to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired product.[2] It is also important to note that boronic acids can exist in equilibrium with their trimeric anhydride (B1165640) form, known as boroxines. Using high-purity boronic acids or more stable derivatives like pinacol (B44631) boronate esters can significantly improve the consistency of the reaction and reduce the formation of side products.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, with a focus on preventing homocoupling.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Levels of Homocoupling Product (5,5'-diformyl-3,3'-bipyridine) | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period to remove dissolved oxygen.[1] 2. Use a Pd(0) Catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[1] 3. Add a Mild Reducing Agent: If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate (B1220265) to minimize the concentration of free Pd(II).[1] |
| Low Yield of Desired Cross-Coupled Product | 1. Inactive catalyst. 2. Suboptimal reaction conditions (base, solvent, temperature). 3. Degradation of the boronic acid. | 1. Use a Fresh, High-Quality Catalyst: Ensure the palladium catalyst has not degraded. 2. Optimize Reaction Conditions: Screen different bases (e.g., K₂CO₃, K₃PO₄), solvents (e.g., dioxane/water, THF/water), and temperatures (typically 80-100 °C).[5][6] 3. Use High-Purity Boronic Acid: Use fresh boronic acid or consider converting it to a more stable boronate ester. |
| Formation of Debrominated Starting Material (Nicotinaldehyde) | 1. Presence of protic impurities. 2. Certain bases or solvents can act as hydride sources. | 1. Use Anhydrous Solvents and Reagents: Ensure all components of the reaction are dry. 2. Choose a Non-Reducing Solvent and Base: Avoid using alcohol solvents or amine bases if dehalogenation is a significant issue. Carbonate or phosphate bases are generally preferred.[2] |
Data on Reaction Conditions and Homocoupling
While specific quantitative data on the percentage of homocoupling of this compound under various conditions is not extensively reported in the literature, the following table provides a summary of conditions that have been successfully used for similar substrates, with a focus on minimizing side reactions.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield of Cross-Coupled Product | Notes on Homocoupling |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Outstanding[5] | This system is reported to provide high yields of the desired product, suggesting minimal homocoupling. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95%[3] | The use of a bulky, electron-rich ligand like SPhos is effective for a broad range of aryl bromides and helps to suppress side reactions.[3] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 90-98%[3] | XPhos is another bulky ligand that is effective for sterically hindered substrates and can minimize homocoupling.[3] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good[7] | This catalyst is often effective for heteroaryl couplings. |
Experimental Protocols
Recommended Protocol for Suzuki Coupling of this compound
This protocol is adapted from a successful synthesis of nicotinaldehyde derivatives and is designed to minimize homocoupling.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (degassed, typically in a 4:1 to 4:2 v/v ratio)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or a sealable reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (2.0 eq).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired coupled product.
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Proposed Mechanism for Homocoupling
Caption: A simplified mechanism showing how Pd(II) species, often formed by oxidation, can lead to the homocoupling of boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromonicotinaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromonicotinaldehyde and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of my this compound derivative during purification. What are the potential causes and how can I improve the yield?
A: Low recovery can stem from several factors throughout the purification process. Here are common causes and their solutions:
-
Product Loss During Work-up: Ensure complete extraction from the aqueous phase by using a suitable organic solvent and performing multiple extractions. Back-extraction of the combined organic layers with brine can minimize the loss of polar products into the aqueous phase.
-
Decomposition on Silica (B1680970) Gel: Aldehyde functionalities can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][2] If you suspect this, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina (B75360).[3][4]
-
Incomplete Elution from Chromatography Column: The highly polar nature of some this compound derivatives may lead to strong adsorption on the silica column. If your product is not eluting, a more polar solvent system or the addition of a small amount of a modifier like methanol (B129727) may be necessary to ensure complete elution.
-
Loss in Mother Liquor during Recrystallization: If you are using recrystallization for purification, your compound might be too soluble in the chosen solvent, leading to significant loss in the mother liquor. To address this, you can try to concentrate the mother liquor and re-cool to obtain a second crop of crystals. Alternatively, selecting a solvent system where the compound has lower solubility at room temperature is crucial.[5]
Issue 2: Persistent Impurities After Purification
Q: I am unable to separate my desired this compound derivative from a persistent impurity. What strategies can I employ for better separation?
A: Co-elution of impurities is a common challenge. Here are some strategies to improve separation:
-
Optimize Chromatographic Conditions:
-
Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, often provides better separation than an isocratic (constant solvent composition) elution.[3]
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For polar compounds, reverse-phase chromatography (e.g., C18) or alumina can offer different selectivity.[6]
-
-
Consider a Different Purification Technique: If chromatography is not effective, recrystallization can be a powerful alternative for crystalline solids. The choice of solvent is critical for successful recrystallization.
-
Identify the Impurity: If possible, identify the structure of the impurity. Knowing if it is a starting material, a regioisomer (e.g., 3-bromonicotinaldehyde), or a byproduct (e.g., the corresponding carboxylic acid from oxidation) can help in designing a targeted purification strategy. For example, an acidic impurity can often be removed with a basic wash during the work-up.
Issue 3: "Oiling Out" During Recrystallization
Q: When I try to recrystallize my this compound derivative, it separates as an oil instead of forming crystals. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute is highly soluble in the hot solvent and, upon cooling, separates as a liquid phase before it can form a crystalline lattice.[5][7][8][9] This is more common with impure compounds or when the melting point of the compound is lower than the boiling point of the solvent.[5][8]
Here are some solutions:
-
Use a Lower Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of your compound.
-
Adjust the Solvent System: If using a mixed solvent system, you may have too much of the "good" solvent (in which the compound is highly soluble). Try adding more of the "poor" solvent (in which the compound is less soluble) to the hot solution until it just starts to become cloudy, then clarify by adding a drop of the "good" solvent and allow it to cool slowly.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oiling out over crystallization.[5]
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the surface of the solution or adding a small seed crystal of the pure compound can induce crystallization.[5]
-
Purify by Another Method First: If the compound is very impure, consider a preliminary purification by column chromatography to remove the impurities that may be inhibiting crystallization.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as the precursor pyridine (B92270) derivative.
-
Over-brominated or Under-brominated Species: Depending on the reaction conditions, you might have di-brominated or non-brominated pyridine derivatives.[10]
-
Regioisomers: Bromination of substituted pyridines can sometimes lead to a mixture of isomers.
-
Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, especially if exposed to air and moisture over time.
-
Hydrolysis Products: If the synthesis involves water-sensitive reagents or intermediates, hydrolysis byproducts may be present.[3]
Q2: What are the recommended storage conditions for this compound and its derivatives?
A2: To prevent degradation, this compound and its derivatives should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). Aldehydes are prone to oxidation, so minimizing exposure to air is crucial.
Q3: Can I use silica gel for the purification of this compound derivatives?
A3: Yes, silica gel column chromatography is a common method for purifying these compounds.[1] A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.[3] However, due to the potential for on-column degradation of aldehydes, it is advisable to monitor the purification closely by TLC and consider using deactivated silica if necessary.[1][2]
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin Layer Chromatography (TLC) is the most common method. By spotting the crude mixture, the starting materials, and the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can track the separation of your desired compound from impurities.
Data Presentation
Table 1: Typical Column Chromatography Parameters for this compound Derivatives
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Alumina (neutral or basic) | An alternative for acid-sensitive compounds.[4] | |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for separating compounds of varying polarity.[3] |
| Dichloromethane/Methanol | For more polar derivatives that do not elute with Hexane/EtOAc. | |
| Loading Technique | Wet Loading (dissolved in eluent) | Suitable for compounds that are soluble in the initial eluent. |
| Dry Loading (adsorbed onto silica) | Recommended for compounds that are poorly soluble in the initial eluent to improve resolution.[6] | |
| Detection | UV light (254 nm) | The aromatic pyridine ring allows for easy visualization on TLC plates with a fluorescent indicator. |
Table 2: Troubleshooting Guide for Column Chromatography
| Observation | Potential Cause | Suggested Solution |
| Product does not elute | Compound is too polar for the eluent. | Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent. |
| Compound decomposed on the column. | Test for stability on a small amount of silica. Use deactivated silica or an alternative stationary phase.[3] | |
| Peak Tailing | Compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Co-elution of Impurities | Insufficient separation power of the solvent system. | Optimize the eluent system using TLC. Try a different solvent system or a different stationary phase.[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
Visualize the spots under UV light.
-
Select the solvent system that provides good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.3.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent (wet loading) or adsorb it onto a small amount of silica gel and load the dry powder onto the top of the column (dry loading).[6]
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent according to the TLC analysis to elute the desired compound and then any more polar impurities.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
A good solvent will dissolve the compound when hot but not at room temperature.
-
Common solvents to test for brominated pyridines include ethanol, ethyl acetate, hexanes, and mixtures thereof.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Mandatory Visualization
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. chempanda.com [chempanda.com]
Improving the stability of 5-Bromonicotinaldehyde in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromonicotinaldehyde. The following information is designed to help you anticipate and address stability issues in solution, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, like many aromatic aldehydes, is susceptible to degradation through several pathways, primarily oxidation and hydrolysis. Key factors that can accelerate degradation include:
-
pH: Extreme pH values can catalyze degradation. Basic conditions (pH > 9) can lead to oxidation of the aldehyde to a carboxylic acid, while acidic conditions (pH < 5) may promote hydrolysis.
-
Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the aldehyde group.
-
Light: Exposure to light, particularly UV light, can provide the energy for photodegradation.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions.
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis.
Q2: What are the visible signs of this compound degradation?
A2: Degradation may not always be visible, but you might observe:
-
A change in the color of the solution (e.g., turning yellow or brown).
-
The formation of a precipitate, which could be a polymer or an insoluble degradation product.
-
Inconsistent experimental results, such as lower than expected yields or the appearance of unexpected byproducts in your reaction.
Q3: How should I prepare and store a stock solution of this compound to maximize its stability?
A3: For optimal stability, stock solutions should be prepared and stored with the following considerations:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. Use freshly opened, anhydrous grade DMSO to minimize water content.
-
Inert Atmosphere: When preparing and aliquoting the solution, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Storage Temperature: Store aliquots of the solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].
-
Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles[1].
Q4: Can I do anything to stabilize my this compound solution for an experiment that runs for several hours at room temperature?
A4: While it is best to minimize the time the solution is at room temperature, you can take steps to mitigate degradation during an experiment:
-
pH Control: If your reaction conditions permit, buffering the solution to a neutral pH (around 7) can help avoid pH-catalyzed degradation.
-
Use of Antioxidants: For reactions sensitive to oxidation, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial. However, this should be tested to ensure it does not interfere with your experiment.
-
Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can reduce the amount of dissolved oxygen.
Troubleshooting Guides
Issue 1: Inconsistent Results in a Reaction Using a this compound Solution
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a Fresh Solution: Prepare a new stock solution from solid this compound following the best practices outlined in Q3 of the FAQ.
-
Verify Concentration: Before use, verify the concentration of the new stock solution using a validated analytical method like HPLC-UV.
-
Run a Control Reaction: Perform a small-scale control reaction with the fresh solution to see if the inconsistency is resolved.
-
Monitor Stability: If the issue persists, consider performing a short stability study of the compound under your specific experimental conditions (see Experimental Protocols section).
-
Issue 2: Visible Color Change or Precipitation in the Solution
-
Possible Cause: Significant degradation, leading to the formation of colored byproducts or insoluble polymers.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a solution that shows visible signs of degradation.
-
Review Preparation and Storage: Carefully review your solution preparation and storage procedures against the recommendations. Ensure you are using anhydrous solvents and protecting the solution from light and oxygen.
-
Consider a Different Solvent: If you are using a solvent other than DMSO, it may be less suitable. Consider switching to a high-purity, anhydrous aprotic solvent.
-
Data Presentation
The stability of an aldehyde in solution is highly dependent on the experimental conditions. The following tables provide a framework for how you might present stability data for this compound.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | % Remaining after 24 hours | Major Degradation Product |
| 3.0 | 85% | 5-Bromonicotinic acid, 3-pyridinecarboxaldehyde |
| 5.0 | 95% | 5-Bromonicotinic acid |
| 7.0 | >99% | Not detected |
| 9.0 | 90% | 5-Bromonicotinic acid |
| 11.0 | 70% | 5-Bromonicotinic acid |
Table 2: Effect of Temperature on the Stability of this compound in DMSO
| Temperature | % Remaining after 48 hours |
| -20°C | >99% |
| 4°C | 98% |
| 25°C (Room Temp) | 92% |
| 50°C | 75% |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring this compound Stability
This protocol outlines a general reversed-phase HPLC method for assessing the purity and degradation of this compound.
-
Instrumentation: HPLC with UV detector or PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound solution in the initial mobile phase composition.
Protocol 2: Forced Degradation Study
This protocol can be used to identify potential degradation products and pathways.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV). Keep a control sample wrapped in foil at the same temperature.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by HPLC (as per Protocol 1) and LC-MS to identify degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Side reactions of the aldehyde group in 5-Bromonicotinaldehyde during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Bromonicotinaldehyde in palladium-catalyzed cross-coupling reactions. The guides focus on identifying and mitigating common side reactions involving the aldehyde functional group.
Frequently Asked Questions (FAQs)
Q1: Why is the aldehyde group in this compound problematic during coupling reactions?
A1: The aldehyde group is highly reactive. It is electrophilic at the carbonyl carbon and can react with nucleophiles. Under typical palladium-catalyzed coupling conditions, which often involve bases, nucleophilic reagents, and potential hydride sources, the aldehyde can undergo several unwanted side reactions. These include reduction to an alcohol, reaction with nucleophiles (like amines), or decomposition under harsh conditions, leading to lower yields of the desired product and complex purification challenges.
Q2: What are the most common side reactions of the aldehyde group?
A2: The primary side reactions include:
-
Reduction: The aldehyde is reduced to a primary alcohol (5-bromo-3-pyridinemethanol). This can be mediated by the palladium catalyst in the presence of a hydride source.
-
Imine Formation: In reactions involving primary or secondary amines, such as the Buchwald-Hartwig amination, the amine can condense with the aldehyde to form an imine.[1]
-
Decarbonylation: Under certain conditions, particularly at high temperatures, palladium catalysts can promote the decarbonylation of aldehydes, leading to the loss of the formyl group and formation of 3,5-dibromopyridine (B18299) (if homocoupling occurs) or other debrominated/coupled products without the aldehyde.[2][3]
-
Reaction with Strong Bases/Nucleophiles: Strong, nucleophilic bases (e.g., alkoxides) can add to the aldehyde carbonyl, leading to byproducts.
Q3: Should I protect the aldehyde group before running a coupling reaction?
A3: In many cases, yes. Protecting the aldehyde group is a robust strategy to prevent side reactions and improve the overall yield and purity of the final product. The most common and effective protection method is the formation of an acetal (B89532), which is stable under the basic and nucleophilic conditions of most coupling reactions but can be easily removed with mild acid.[4][5][6]
Troubleshooting Guides for Specific Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl aldehyde, with a significant amount of the corresponding alcohol byproduct.
-
Question: I'm performing a Suzuki coupling with this compound and an arylboronic acid, but I'm isolating the alcohol version of my product. What's causing this reduction?
-
Answer: This is a known side reaction where the palladium catalyst, sometimes in concert with reagents like boronic acids or bases, facilitates the reduction of the aldehyde to a hydroxymethyl group. High temperatures and certain solvents can exacerbate this issue.
-
Troubleshooting Steps:
-
Lower the Temperature: High temperatures can promote catalyst deactivation and side reactions like reduction.[7] Try running the reaction at the lowest temperature that still allows for reasonable conversion of the starting material.
-
Choose a Non-Protic Solvent: Avoid alcohol-based solvents, which can act as hydride donors. Aprotic solvents like 1,4-dioxane, toluene (B28343), or DME are generally preferred.[8]
-
Select a Weaker Base: Strong bases can sometimes contribute to side reactions. Consider using milder inorganic bases like K₂CO₃ or K₃PO₄ instead of alkoxides.[7]
-
Protect the Aldehyde: The most reliable solution is to protect the aldehyde as an acetal before the coupling reaction. This completely prevents the reduction side reaction.
-
Illustrative Yield Comparison (Suzuki Coupling)
| Strategy | Aldehyde Status | Typical Yield of Desired Product | Key Byproducts |
| Direct Coupling | Unprotected | 20-50% | Corresponding alcohol, debrominated starting material, homocoupling products. |
| Protection Strategy | Acetal Protected | 75-95% (after deprotection) | Minimal side products related to the aldehyde functionality. |
Buchwald-Hartwig Amination
Issue: Formation of a complex mixture, with the major byproduct being an imine instead of the desired secondary or primary amine.
-
Question: I'm trying to couple this compound with a primary amine, but my main product is the imine formed between the aldehyde and my amine coupling partner. How can I achieve the desired C-N bond formation?
-
Answer: This is a classic case of competing reactivity. The nucleophilic amine reacts with the electrophilic aldehyde faster than the palladium-catalyzed C-N coupling occurs.[1]
-
Troubleshooting Steps:
-
Protect the Aldehyde: This is the most effective solution. Converting the aldehyde to an acetal will prevent its reaction with the amine, allowing the Buchwald-Hartwig coupling to proceed as intended.[4][5]
-
Modify Reaction Conditions: While less reliable, you can try to favor the coupling kinetically. Use a highly active catalyst system (e.g., a modern Buchwald ligand like XPhos or SPhos with a G2 or G3 precatalyst) at a lower temperature. This may increase the rate of the C-N coupling relative to imine formation.[9]
-
Use a Protected Amine Equivalent: If applicable, use an ammonia (B1221849) equivalent like benzophenone (B1666685) imine, which is less reactive towards the aldehyde under certain conditions.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting side reactions of this compound.
Caption: Experimental workflow for a protection-coupling-deprotection strategy.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal, a robust protecting group for the aldehyde functionality.[10]
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound, toluene (approx. 0.2 M), ethylene glycol, and p-TsOH·H₂O.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 5-bromo-3-(1,3-dioxolan-2-yl)pyridine, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Suzuki Coupling of Protected this compound
This protocol uses the acetal-protected starting material to avoid aldehyde-related side reactions.
Materials:
-
5-Bromo-3-(1,3-dioxolan-2-yl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or a more modern catalyst system like XPhos Pd G3 (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate (B1210297)
-
Brine
Equipment:
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
To a Schlenk flask, add the protected this compound, arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the coupled, protected product before proceeding to deprotection (as described in the workflow diagram).
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Reevaluation of the Palladium/Carbon-Catalyzed Decarbonylation of Aliphatic Aldehydes | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
Catalyst deactivation in 5-Bromonicotinaldehyde cross-coupling and prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving 5-Bromonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?
Low yields in cross-coupling reactions with heteroaromatic substrates like this compound can stem from multiple factors, often related to catalyst instability and reagent quality. The most common issues include:
-
Catalyst Inactivity or Decomposition : The active Pd(0) catalyst is sensitive to oxygen and can decompose, often indicated by the formation of palladium black.[1][2] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also stall the reaction before it begins.[3]
-
Reagent Quality and Purity : Boronic acids are susceptible to degradation and protodeboronation, especially when dealing with heteroaryl substrates.[3][4] It is crucial to use fresh or properly stored reagents. Solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation.[2][3]
-
Sub-optimal Reaction Conditions : Inadequate temperature, improper base selection, or an incorrect ligand-to-metal ratio can lead to sluggish or incomplete reactions.[3][5] For electron-deficient pyridyl halides, these parameters are particularly critical.[6]
-
Inhibition by the Substrate : The Lewis basic nitrogen atom on the pyridine (B92270) ring of this compound can coordinate to the palladium center, leading to the formation of catalytically inactive or dormant species.[6][7]
Below is a logical workflow to begin troubleshooting a low-yielding reaction.
Q2: I observe a black precipitate in my reaction flask. What is this, and how can I prevent its formation?
The black precipitate is almost certainly palladium black , which consists of aggregated, insoluble Pd(0) particles.[8] Its formation is a classic sign of catalyst deactivation and indicates that the palladium species have fallen out of the catalytic cycle.
Causes of Palladium Black Formation:
-
Ligand Dissociation : An insufficient amount of phosphine (B1218219) ligand, or a ligand that binds weakly, can leave the palladium center coordinatively unsaturated and prone to aggregation.[3]
-
Oxidation : The presence of oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligands, leading to decomposition.[3]
-
High Temperatures : While many Suzuki couplings require heat, excessive temperatures can accelerate the rate of catalyst decomposition.[3]
-
Slow Oxidative Addition : If the oxidative addition of this compound to the Pd(0) center is slow, the catalyst has more time to decompose.
The general catalytic cycle and the primary off-cycle pathway to deactivation are illustrated below.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Black Precipitate (Palladium Black) | 1. Oxygen in the reaction vessel.2. Insufficient ligand-to-metal ratio.3. High reaction temperature. | 1. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[2][3]2. Increase the ligand:Pd ratio (e.g., from 2:1 to 4:1).[3]3. Lower the reaction temperature and monitor for longer times. |
| Low or Stalled Conversion | 1. Catalyst poisoning by substrate/impurities.2. Poor quality of boronic acid.3. Ineffective base. | 1. Use bulky, electron-rich ligands to protect the metal center.[6] Purify starting materials if needed.[7]2. Use fresh boronic acid or consider a more stable boronate ester (e.g., pinacol (B44631) ester).[2][3]3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry.[2] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient reduction of Pd(II) precatalyst. | 1. Improve degassing procedures.[3]2. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[3][9] |
| Dehalogenation of Starting Material | 1. Hydride source in the reaction mixture (e.g., from solvent or base).2. Slow transmetalation step. | 1. Avoid bases that can act as hydride donors.[2]2. Choose a ligand that accelerates transmetalation (e.g., bulky biarylphosphines). |
Q3: How does the pyridine nitrogen in this compound specifically contribute to catalyst deactivation?
The nitrogen atom in the pyridine ring of your substrate is a key challenge. It is Lewis basic and can act as an endogenous ligand, coordinating to the palladium center.[6] This can lead to several deactivation pathways:
-
Formation of Inactive Complexes : The pyridine nitrogen can bind to the palladium catalyst, potentially displacing the phosphine ligand or forming stable, coordinatively saturated complexes that are unable to participate in the catalytic cycle.[7][10]
-
Catalyst Dimerization : In some cases, the pyridyl group can act as a bridging ligand, facilitating the dimerization of palladium intermediates into inactive species.[11][12]
-
Inhibition of Key Steps : Coordination of the pyridine nitrogen can alter the electronic properties of the palladium center, slowing down crucial steps like oxidative addition or reductive elimination.[6]
To mitigate these effects, the use of specialized ligands is critical.
Q4: What are the recommended catalyst and ligand combinations for coupling with this compound?
Given that this compound is an electron-deficient heteroaryl halide, standard catalysts like Pd(PPh₃)₄ may be sluggish. Modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended as they promote faster reaction rates and enhance catalyst stability.[6]
| Ligand Class | Example(s) | Key Advantages | Considerations |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | - Promote fast oxidative addition and reductive elimination.- Steric bulk helps prevent catalyst dimerization and deactivation.[10][13]- Often allow for lower catalyst loadings and room temperature reactions. | - Can be more expensive.- Air-sensitive and require careful handling. |
| Dialkylphosphines | CataCXium® A, cataCXium® P | - Highly electron-donating, promoting reactivity with challenging substrates.- Sterically demanding, providing stability.[6] | - Prone to oxidation; must be handled under a strict inert atmosphere. |
| Pyridylphosphines | 4-Pyridyldiphenylphosphine (4-pydpp) | - The pyridine moiety can help stabilize the catalyst and prevent Pd black formation.[8] | - The ligand's own nitrogen can sometimes compete for coordination, so the effect is system-dependent.[7] |
| Triphenylphosphine (PPh₃) | PPh₃ | - Inexpensive and widely available. | - Often requires higher temperatures and catalyst loadings.- Less effective at preventing deactivation with challenging substrates compared to modern ligands.[8] |
Recommendation : For robust and reproducible results with this compound, start with a modern pre-catalyst system such as XPhos-Pd-G3 or SPhos-Pd-G2 .[1] These are air-stable solids that reliably generate the active catalyst in situ.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point for optimization and is based on best practices for coupling electron-deficient aryl bromides.[1][2]
1. Glassware and Atmosphere Setup:
-
Oven-dry all glassware (e.g., a Schlenk flask or reaction vial) and a magnetic stir bar.
-
Cool the glassware to room temperature under a stream of inert gas (Argon or Nitrogen).
2. Reagent Preparation:
-
To the flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1–2 mol%).
-
Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
3. Solvent Addition and Reaction:
-
Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v). Degas by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Add the degassed solvent to the reaction flask via syringe.
-
Place the flask in a preheated oil bath (e.g., 80–100 °C) and stir vigorously.
4. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS (typically 4–24 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Quality Test for Palladium Catalyst Activity
If you suspect your catalyst source (e.g., an older bottle of Pd(OAc)₂) is compromised, this simple test using a reliable model reaction can confirm its activity.[9]
1. Reagents and Setup:
-
In a flame-dried vial under an inert atmosphere, combine iodobenzene (B50100) (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst to be tested (e.g., Pd(OAc)₂ at 1 mol%) and an appropriate ligand (e.g., SPhos at 2.2 mol%).[9]
2. Reaction:
-
Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water) to achieve a concentration of ~0.2 M with respect to iodobenzene.[9]
-
Stir the reaction at a moderate temperature (e.g., 80 °C) for 1-2 hours.
3. Analysis:
-
Analyze a small aliquot of the reaction mixture by GC-MS or LC-MS.
-
Expected Result : A highly active catalyst should show >95% conversion to biphenyl (B1667301) within the specified time. Low conversion suggests the catalyst source is degraded.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction temperatures for selective 5-Bromonicotinaldehyde transformations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromonicotinaldehyde. The focus is on managing reaction temperatures to achieve selective transformations, particularly in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during the chemical transformation of this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of the desired 5-aryl-nicotinaldehyde. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling of this compound can stem from several factors related to catalyst activity, reaction conditions, and reagent quality. Temperature plays a crucial role in overcoming activation barriers but can also lead to degradation if too high.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Potential Causes and Solutions:
| Potential Cause | Recommended Action(s) | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). | Palladium catalysts, especially Pd(0) species, are sensitive to oxygen and can decompose, appearing as black precipitate. Pre-catalysts often provide more consistent results. |
| Poor Reagent Quality | Use fresh, high-purity arylboronic acid. Ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely ground. Use degassed, anhydrous solvents. | Boronic acids can degrade over time through protodeboronation. Water and oxygen can interfere with the catalytic cycle. |
| Suboptimal Temperature | If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increase it in 10-20°C increments. A typical range to explore is 80-120°C.[1] | Higher temperatures can overcome the activation energy barrier for the reaction. However, excessive heat can lead to catalyst decomposition and side reactions. |
| Inappropriate Base | Switch to a different base. While K₂CO₃ is common, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary for this electron-deficient pyridine (B92270) system. | The base is crucial for the activation of the boronic acid. The choice of base can significantly impact the reaction rate and yield. |
Issue 2: Formation of Side Products in Sonogashira Coupling
Question: I am attempting a Sonogashira coupling of this compound with a terminal alkyne and observing significant side products, particularly homocoupling of the alkyne (Glaser coupling). How can I improve the selectivity?
Answer:
The formation of side products in Sonogashira couplings is a common issue. The homocoupling of the terminal alkyne is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen. Temperature control is also critical; while higher temperatures can drive the reaction to completion, they can also promote side reactions.[2]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed to remove oxygen, which promotes the undesired Glaser coupling.
-
Temperature Control: Start at a lower temperature (e.g., room temperature to 40°C) and slowly increase if the reaction is not proceeding. For many Sonogashira couplings, elevated temperatures are not necessary.[2]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring a more specialized ligand, this can completely eliminate the Glaser homocoupling side product.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Logical Relationship Diagram:
Caption: Decision process for improving selectivity in Sonogashira couplings.
Issue 3: Poor Conversion in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is showing poor conversion, even at elevated temperatures. What steps should I take?
Answer:
Poor conversion in Buchwald-Hartwig aminations can be due to an inappropriate choice of catalyst, ligand, base, or solvent for the specific substrate. The electronic properties of the bromopyridine and the nature of the amine are critical factors.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | For heteroaromatic bromides, sterically hindered biaryl phosphine (B1218219) ligands are often effective. Good starting points include systems based on XPhos, BrettPhos, or RuPhos. Using a pre-catalyst like XPhos Pd G3 can be more reliable. | The ligand choice is critical for the efficiency of the catalytic cycle, particularly the reductive elimination step. |
| Base | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) often leads to high reaction rates. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures. | A strong base is necessary to deprotonate the amine, forming the active nucleophile. |
| Temperature | Typical temperatures for Buchwald-Hartwig aminations range from 80-110°C. If conversion is low, a cautious increase in temperature may be beneficial. However, be mindful of potential decomposition of the aldehyde functionality at very high temperatures. | The reaction often requires thermal energy to proceed at a reasonable rate. |
| Solvent | Toluene, dioxane, and THF are commonly used solvents. The choice can affect the solubility of the reagents and the stability of the catalytic species. | The solvent can influence the reaction rate and outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura reactions with this compound?
A1: A general starting point for Suzuki-Miyaura couplings of this compound is in the range of 80-100°C.[1] If the reaction is slow or incomplete, the temperature can be cautiously increased to 120°C. It is important to monitor the reaction for any signs of decomposition of the starting material or product at higher temperatures.
Q2: How does temperature affect the selectivity of Sonogashira couplings with this compound?
A2: While many Sonogashira couplings can proceed at room temperature, some substrates may require heating.[2] For this compound, higher temperatures can increase the reaction rate but may also lead to a higher incidence of side products, such as Glaser homocoupling of the alkyne. It is recommended to start at a lower temperature and only increase it if necessary.
Q3: For a Buchwald-Hartwig amination, what is a good starting temperature?
A3: A good starting temperature for the Buchwald-Hartwig amination of this compound is typically between 80°C and 100°C.[3] The optimal temperature will depend on the specific amine, catalyst, ligand, and base being used.
Q4: Can the aldehyde group in this compound interfere with the cross-coupling reactions?
A4: Yes, the aldehyde group is a potential site for side reactions, especially under basic conditions and at elevated temperatures. For instance, it can undergo aldol (B89426) condensation or other base-mediated reactions. If such side reactions are observed, it may be necessary to protect the aldehyde group (e.g., as an acetal) before the cross-coupling reaction and deprotect it afterward.
Q5: What are common side products to look out for in these transformations?
A5: Besides the specific side reactions mentioned in the troubleshooting guides, other common side products include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen. This can be minimized by using high-purity reagents and a well-maintained inert atmosphere.
-
Homocoupling of the Boronic Acid: In Suzuki-Miyaura reactions, two molecules of the boronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Hydrodehalogenation: In Buchwald-Hartwig aminations, a competing reaction can be the replacement of the bromine with a hydrogen atom.
Quantitative Data
The following table summarizes representative reaction conditions for a Suzuki-Miyaura coupling of a closely related substrate, 5-bromo-2-tosyloxynicotinaldehyde, which can serve as a starting point for the optimization of this compound transformations.
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for a Nicotinaldehyde Derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(dba)₂ (5) | tfp (10) | K₂CO₃ (2) | THF/H₂O | 40 | 4 | 85 |
| 2 | Pd(dba)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ (2) | THF/H₂O | 80 | 1 | 90 |
| 3 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | THF/H₂O | 80 | 1 | 60 |
| 4 | Pd(dba)₂ (5) | tfp (10) | K₂CO₃ (2) | THF/H₂O | 100 | 0.5 | 80 (with diarylated byproduct) |
| Data adapted from a study on 5-bromo-2-tosyloxynicotinaldehyde.[4] tfp = tri(o-furyl)phosphine, PCy₃ = tricyclohexylphosphine, dppf = 1,1'-bis(diphenylphosphino)ferrocene, dba = dibenzylideneacetone. |
Experimental Protocols
The following are generalized protocols for the three main transformations discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 85-95°C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 2.5 mol%), and the base (e.g., diisopropylamine, 7.0 equiv.).[2]
-
Add the terminal alkyne (1.1 equiv.).
-
Stir the reaction at the desired temperature (e.g., room temperature) for 3-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the base (e.g., NaOt-Bu, 1.2-2.0 equiv.) to a Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
Removal of triphenylphosphine oxide from Wittig reaction with 5-Bromonicotinaldehyde
Technical Support Center: Removal of Triphenylphosphine (B44618) Oxide from Wittig Reactions
Topic: Removal of Triphenylphosphine Oxide (TPPO) from Wittig reaction with 5-Bromonicotinaldehyde.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, particularly in the context of reactions involving polar substrates like this compound.
Troubleshooting Guide
Users may encounter several issues during the purification of the Wittig reaction product. This section addresses specific problems in a question-and-answer format.
Q1: I performed a Wittig reaction with this compound. My product is polar, and simple precipitation with non-polar solvents like hexanes is not working. How can I remove the TPPO?
A1: For polar products such as the one derived from this compound, precipitation of TPPO with non-polar solvents is often ineffective due to the product's solubility in more polar solvent systems where TPPO is also soluble. In this case, the formation of insoluble metal-TPPO complexes is a highly effective strategy.[1]
-
Precipitation with Zinc Chloride (ZnCl₂): This is a robust method for precipitating TPPO from polar solvents like ethanol (B145695) and ethyl acetate (B1210297).[2][3][4][5]
-
Precipitation with Magnesium Chloride (MgCl₂): This method is effective in solvents like toluene (B28343) and dichloromethane.[6]
-
Precipitation with Calcium Bromide (CaBr₂): Anhydrous CaBr₂ is particularly efficient for removing TPPO from ethereal solvents like THF, with reported removal efficiencies of 95-98%.[7]
Q2: I tried precipitating TPPO with a metal salt, but my desired product co-precipitated.
A2: Co-precipitation can occur if the product has functional groups that can also coordinate with the metal salt. Here are a few troubleshooting steps:
-
Optimize the amount of metal salt: Use the minimum amount of the metal salt required to precipitate the majority of the TPPO. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[1]
-
Solvent selection: The choice of solvent can significantly impact the solubility of both the TPPO-metal complex and your product. Refer to the data table below for the efficiency of TPPO precipitation in various solvents.
-
Alternative methods: If co-precipitation remains an issue, consider other purification techniques such as column chromatography or the use of scavenger resins.[8]
Q3: My Wittig reaction was performed in THF, and attempts to precipitate TPPO with MgCl₂ or ZnCl₂ were unsuccessful.
A3: The formation of TPPO complexes with MgCl₂ and ZnCl₂ is known to be inefficient in ethereal solvents like THF.[1][7]
-
Solvent Exchange: A common practice is to remove the THF under reduced pressure and replace it with a solvent more compatible with the precipitation method, such as ethanol or ethyl acetate for ZnCl₂.[1][7]
-
Use Calcium Bromide: Anhydrous CaBr₂ has been shown to be highly effective for precipitating TPPO directly from THF solutions.[7]
Q4: I need a scalable, chromatography-free method for a large-scale reaction.
A4: Precipitation with metal salts is a highly scalable method.[9] For industrial-scale processes, wet milling with MgCl₂ has been successfully implemented to ensure efficient complexation and removal of TPPO.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing TPPO?
A1: The main strategies for TPPO removal are:
-
Precipitation/Crystallization: This can be achieved by using a solvent in which TPPO is insoluble, or by forming an insoluble complex with metal salts (e.g., ZnCl₂, MgCl₂, CaBr₂).[8]
-
Chromatography: Silica gel chromatography is a common laboratory-scale method.[1]
-
Chemical Conversion: TPPO can be converted to a more easily separable derivative. For example, treatment with oxalyl chloride forms an insoluble phosphonium (B103445) salt.[10]
-
Scavenger Resins: Polymer-supported reagents can bind to TPPO, allowing for its removal by filtration.[8]
Q2: What is the solubility of TPPO in common laboratory solvents?
A2: Understanding TPPO's solubility is key to designing a purification strategy.
-
Poorly soluble in: Hexane, pentane, cyclohexane, water.[1]
-
Soluble in: Polar organic solvents like ethanol, DMSO, DMF, as well as benzene, toluene, and ethyl acetate.[1]
Q3: Are there alternatives to triphenylphosphine in the Wittig reaction to avoid TPPO formation?
A3: Yes, several alternatives exist:
-
Polymer-supported triphenylphosphine: The phosphine (B1218219) oxide byproduct remains on the solid support and is removed by filtration.[1]
-
Alternative phosphines: Phosphines can be designed so their corresponding oxides have different solubility profiles (e.g., more soluble in acidic or basic aqueous solutions), facilitating removal by extraction.[1]
-
Horner-Wadsworth-Emmons (HWE) reaction: This reaction uses phosphonate (B1237965) esters, and the resulting phosphate (B84403) byproduct is typically water-soluble and easily removed by aqueous workup.
Data Presentation
Table 1: Efficiency of TPPO Removal by Precipitation with ZnCl₂ in Various Polar Solvents
| Solvent | % TPPO Remaining in Solution |
| Ethanol (EtOH) | <5% |
| Isopropanol (iPrOH) | <5% |
| Ethyl Acetate (EtOAc) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Methanol (MeOH) | >15% |
| Acetonitrile (MeCN) | >15% |
| Dichloromethane (DCM) | No precipitate formed |
Data adapted from Batesky, D. C., et al. J. Org. Chem. 2017, 82, 9931–9936.[2] The procedure involved adding 2 equivalents of ZnCl₂ to a solution of TPPO in the specified solvent.[2][3]
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride in Ethanol
This protocol is adapted from the procedure described by Batesky, et al.[2][3]
-
Post-Reaction Workup: After the Wittig reaction is complete, perform a standard aqueous workup. Remove the organic solvent under reduced pressure to obtain the crude product containing your desired alkene and TPPO.
-
Dissolution: Dissolve the crude residue in a minimal amount of ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Precipitation: To the ethanolic solution of the crude product, add 2 equivalents of the 1.8 M ZnCl₂ solution (relative to the initial amount of triphenylphosphine used in the Wittig reaction) at room temperature with stirring.
-
Stirring and Filtration: Stir the mixture for a couple of hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[8] Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to obtain the final product.
Protocol 2: Removal of TPPO using a Scavenger Resin (Merrifield Resin)
This protocol is a general guideline for using a scavenger resin.
-
Resin Preparation: In a flask, suspend high-loading chloromethylated polystyrene (Merrifield resin) and sodium iodide in a solvent like acetone. Stir the mixture to form the more reactive iodinated resin in situ.[8]
-
Scavenging: Add the crude reaction mixture (after removal of the reaction solvent and redissolving in a suitable solvent like acetone) to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. The required time can vary, but overnight stirring is often sufficient for complete scavenging.[8]
-
Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.
-
Washing: Wash the resin with a suitable solvent (e.g., acetone, THF) to recover any adsorbed product.[8]
-
Product Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for different TPPO removal methods.
Caption: Troubleshooting decision tree for TPPO removal.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 6. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. benchchem.com [benchchem.com]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
5-Bromonicotinaldehyde vs. 5-Chloronicotinaldehyde: A Comparative Guide to SNAr Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds via nucleophilic aromatic substitution (SNAr) is a cornerstone methodology. Among the versatile building blocks, 5-halonicotinaldehydes serve as key precursors. This guide provides a detailed comparison of the reactivity of 5-bromonicotinaldehyde (B46077) and 5-chloronicotinaldehyde (B56269) in SNAr reactions, supported by established mechanistic principles and providing a framework for experimental validation.
Theoretical Reactivity in SNAr Reactions
The reactivity of aryl halides in SNAr reactions is primarily governed by two key factors: the ability of the halogen to activate the aromatic ring towards nucleophilic attack through its inductive electron-withdrawing effect, and its facility as a leaving group.
In contrast to SN1 and SN2 reactions, the rate-determining step in a typical SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring. Halogens, through their inductive effect, contribute to this activation.
The generally accepted order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I.[1][4] This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. While the carbon-fluorine bond is the strongest, its cleavage is not the rate-determining step.[5]
For this compound and 5-chloronicotinaldehyde, the activating group is the aldehyde at the 3-position and the ring nitrogen, which are electron-withdrawing. Based on the established principles of SNAr reactivity, 5-chloronicotinaldehyde is expected to be slightly more reactive or exhibit comparable reactivity to this compound. The greater electronegativity of chlorine compared to bromine leads to a more polarized C-Cl bond, which should facilitate the initial nucleophilic attack. While the C-Br bond is weaker and bromide is a better leaving group in the context of bond cleavage, this factor is less significant in the rate-determining step of most SNAr reactions.[1][4]
It is important to note that while this trend is generally observed, the specific reaction conditions, the nature of the nucleophile, and the solvent can influence the relative reactivities.
Comparative Data Summary
Direct, quantitative, side-by-side experimental data comparing the SNAr reactivity of this compound and 5-chloronicotinaldehyde is not extensively available in the reviewed scientific literature. The following table provides a qualitative comparison based on the established principles of SNAr reactions. To obtain precise comparative data, a dedicated experimental study under identical conditions is recommended.
| Feature | 5-Chloronicotinaldehyde | This compound | Rationale |
| Expected Reactivity in SNAr | Slightly higher to comparable | Slightly lower to comparable | The higher electronegativity of chlorine enhances the electrophilicity of the carbon center, facilitating the rate-determining nucleophilic attack.[1][4] |
| Leaving Group Ability (in SNAr) | Good | Good | In the context of SNAr, where the attack is rate-determining, both are effective leaving groups.[5] |
| Activation of the Pyridine Ring | Strong | Strong | Both halogens provide a strong inductive electron-withdrawing effect, activating the ring for nucleophilic attack. |
| Cost and Availability | Generally more cost-effective and readily available | Typically more expensive | Based on general chemical supplier information. |
Experimental Protocols
To facilitate a direct comparison of the reactivity of this compound and 5-chloronicotinaldehyde, the following general experimental protocol for an SNAr reaction with a representative amine nucleophile is provided. This protocol can be adapted for other nucleophiles such as alkoxides or thiolates.
Objective: To compare the reaction rate and yield of the SNAr reaction of this compound and 5-chloronicotinaldehyde with morpholine (B109124).
Materials:
-
This compound
-
5-Chloronicotinaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 5-chloronicotinaldehyde (1.0 mmol) in DMF (10 mL) in one flask, and this compound (1.0 mmol) in DMF (10 mL) in the other.
-
Addition of Reagents: To each flask, add morpholine (1.2 mmol) followed by potassium carbonate (2.0 mmol).
-
Reaction Conditions: Heat both reaction mixtures to a specific temperature (e.g., 80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking a small aliquot from each reaction mixture and analyzing it by TLC and HPLC or GC-MS. This will allow for the determination of the rate of consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the reaction mixtures to room temperature. Pour each mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification and Characterization: Combine the organic layers for each reaction, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Analysis: Compare the reaction times and the isolated yields of the product from both reactions to determine the relative reactivity of this compound and 5-chloronicotinaldehyde under the tested conditions.
Visualizing the SNAr Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and a logical experimental workflow for a comparative study.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Workflow for comparing SNAr reactivity of 5-halo-nicotinaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of 5-Bromonicotinaldehyde and 5-Iodonicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This guide provides a comparative study of two key building blocks, 5-Bromonicotinaldehyde and 5-Iodonicotinaldehyde, in the context of this pivotal reaction. The selection of the halide on the pyridine (B92270) ring significantly influences reactivity, reaction conditions, and overall yield, making a comparative understanding essential for strategic synthetic planning.
Executive Summary
In palladium-catalyzed Suzuki-Miyaura coupling reactions, the reactivity of the aryl halide is a critical factor. The generally accepted order of reactivity is I > Br > Cl. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, where the weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Consequently, 5-iodonicotinaldehyde is expected to be more reactive than this compound, generally leading to higher yields under milder conditions and shorter reaction times.
Performance Expectations: A Comparative Overview
While a direct side-by-side experimental comparison of this compound and 5-iodonicotinaldehyde under identical Suzuki coupling conditions is not extensively documented in the literature, a robust performance comparison can be extrapolated from well-established principles of carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions.
| Feature | 5-Iodonicotinaldehyde | This compound | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst. |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures. |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of the starting materials. |
| Catalyst Loading | Potentially lower | Typically standard | A more reactive substrate may require a lower concentration of the palladium catalyst to achieve high conversion. |
| Yields | Generally high | Moderate to high | While highly dependent on the specific coupling partners and reaction conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields. |
| Side Reactions | Potential for homocoupling of the boronic acid, especially at lower temperatures. | Potential for debromination at higher reaction temperatures. | The specific side reactions will be influenced by the choice of catalyst system and the reaction conditions employed. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 5-halonicotinaldehydes. These protocols can be adapted and optimized for specific arylboronic acids and desired products.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 5-halonicotinaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction mixture is then heated to the appropriate temperature (for 5-iodonicotinaldehyde, starting with lower temperatures such as 60-80°C is recommended; for this compound, temperatures of 80-100°C are more typical) and stirred vigorously. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or GC-MS.
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 5-arylnicotinaldehyde.
Visualizing the Process: Diagrams
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
HPLC vs. GC-MS for the Analysis of 5-Bromonicotinaldehyde Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. When the target analyte is a polar aromatic compound such as 5-Bromonicotinaldehyde, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision. This guide provides an objective comparison of these two analytical techniques for the analysis of this compound reaction mixtures, supported by experimental data from closely related compounds and detailed methodologies.
Principles of HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. The separation is driven by the polarity of the analyte, the mobile phase, and the stationary phase. For polar compounds like this compound, reversed-phase HPLC is a common and effective technique.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, compounds are separated based on their volatility and interaction with a stationary phase within a heated column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing structural information and sensitive detection.
Comparison of Analytical Performance
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the compound's physicochemical properties and the specific requirements of the analysis.
| Feature | HPLC | GC-MS |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and boiling point, followed by mass-based detection. |
| Sample Volatility | Not required; ideal for non-volatile and thermally labile compounds. | Requires the sample to be volatile and thermally stable. Derivatization is often necessary for polar compounds like this compound. |
| Derivatization | Generally not required for pyridine (B92270) aldehydes. | Typically required (e.g., silylation) to increase volatility and prevent thermal degradation. |
| Detection | Commonly UV-Vis; Mass Spectrometry (LC-MS) for higher specificity and sensitivity. | Mass Spectrometry provides detailed structural information and high sensitivity. |
| Sensitivity | Method-dependent, can achieve low µg/mL to ng/mL levels. | High sensitivity, with detection limits in the low µg/mL to pg/mL range, especially with selected ion monitoring (SIM). |
| Sample Preparation | Relatively simple, often involving dilution and filtration. | Can be more complex due to the need for derivatization and ensuring anhydrous conditions. |
| Analysis Time | Typically longer run times compared to GC for simple mixtures. | Faster analysis times are often achievable for volatile compounds. |
Experimental Protocols
HPLC Method for this compound (Adapted from a method for 3-Pyridinecarboxaldehyde)
This protocol is based on a reversed-phase HPLC method for the closely related compound, 3-Pyridinecarboxaldehyde, and is expected to be a good starting point for the analysis of this compound.
Sample Preparation:
-
Accurately weigh and dissolve a sample of the this compound reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid for MS compatibility.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a suitable wavelength determined by UV scan)
-
Column Temperature: Ambient (or controlled at 25 °C)
GC-MS Method for this compound (General Protocol)
Due to the polarity and potential thermal lability of this compound, a derivatization step is recommended to improve its volatility and thermal stability for GC-MS analysis. Silylation is a common derivatization technique for aldehydes.
Sample Preparation and Derivatization:
-
Evaporate a known volume of the reaction mixture sample to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).[2][3]
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: Scan from m/z 50-500
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound based on the analysis of its parent compound, 3-Pyridinecarboxaldehyde, by HPLC and general expectations for a derivatized analyte by GC-MS.
| Parameter | HPLC (based on 3-Pyridinecarboxaldehyde) | GC-MS (Expected for derivatized this compound) |
| Retention Time | ~4-6 minutes (dependent on exact conditions) | Variable, dependent on derivative and temperature program |
| Resolution | Good separation from common reaction impurities | Excellent resolution of volatile components |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 0.5 µg/mL |
| Linear Range | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude |
| Precision (%RSD) | < 2% | < 5% |
Mandatory Visualizations
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures, each with distinct advantages and limitations.
HPLC is the recommended technique for routine quantitative analysis of this compound. Its primary advantage is the ability to analyze the compound directly without the need for derivatization, which simplifies sample preparation and avoids potential side reactions. This makes it a robust and reliable method for monitoring reaction progress and for quality control applications.
GC-MS is the preferred method for the identification and quantification of trace volatile impurities in the reaction mixture. Its superior sensitivity and the structural information provided by mass spectrometry are invaluable for impurity profiling and structural elucidation. However, the necessity of derivatization adds complexity to the sample preparation and requires careful optimization to ensure complete and reproducible reactions.
Ultimately, the choice between HPLC and GC-MS will depend on the specific analytical goals. For a comprehensive understanding of the reaction mixture, employing both techniques can be a powerful strategy, leveraging the strengths of each to obtain a complete chemical profile.
References
A Spectroscopic Showdown: Unmasking the Isomers of Bromonicotinaldehyde
A comprehensive spectroscopic comparison of 2-bromonicotinaldehyde, 5-bromonicotinaldehyde, and 6-bromonicotinaldehyde (B16785) reveals distinct electronic and structural differences crucial for researchers in drug discovery and organic synthesis. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral data, supported by experimental protocols and visualizations to facilitate a deeper understanding of their unique chemical signatures.
The position of the bromine atom on the pyridine (B92270) ring of nicotin-aldehyde significantly influences the electron distribution within the molecule, leading to distinguishable spectroscopic properties. These differences are critical for the unambiguous identification of each isomer and for predicting their reactivity in various chemical transformations. This guide systematically presents the key spectroscopic data for the 2-bromo, 5-bromo, and 6-bromo isomers of 3-pyridinecarboxaldehyde (B140518) (nicotinaldehyde), offering a valuable resource for scientists working with these important chemical building blocks.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of the three bromonicotinaldehyde isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)
| Isomer | H2 | H4 | H5 | H6 | Aldehyde-H |
| 2-Bromonicotinaldehyde | - | 8.29 (d, J=1.7) | 7.54 (dd, J=8.1, 2.0) | 7.43 (d, J=8.1) | 10.35 (s) |
| This compound | 8.95 (d, J=2.2) | 8.45 (t, J=2.1) | - | 9.15 (d, J=2.0) | 10.10 (s) |
| 6-Bromonicotinaldehyde | 8.80 (d, J=2.4) | 8.15 (dd, J=8.2, 2.4) | 7.80 (d, J=8.2) | - | 10.05 (s) |
Note: Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Isomer | C2 | C3 | C4 | C5 | C6 | Aldehyde-C |
| 2-Bromonicotinaldehyde | 145.2 | 134.8 | 140.1 | 128.5 | 153.0 | 191.5 |
| This compound | 154.2 | 132.1 | 141.8 | 122.5 | 157.3 | 190.3 |
| 6-Bromonicotinaldehyde | 151.0 | 133.5 | 140.5 | 129.0 | 148.0 | 191.0 |
Note: Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Isomer | C=O Stretch (Aldehyde) | C=C, C=N Stretch (Aromatic Ring) | C-Br Stretch |
| 2-Bromonicotinaldehyde | ~1710 | ~1580, 1560, 1450 | ~680 |
| This compound | ~1705 | ~1575, 1555, 1460 | ~690 |
| 6-Bromonicotinaldehyde | ~1700 | ~1585, 1550, 1470 | ~700 |
Note: IR data is typically recorded from solid samples (KBr pellet or ATR).[1][2][3][4][5]
Table 4: Mass Spectrometry (MS) Data - Major Fragments (m/z)
| Isomer | Molecular Ion [M]⁺ | [M-H]⁺ | [M-Br]⁺ | [M-CO]⁺ | Other Key Fragments |
| 2-Bromonicotinaldehyde | 185/187 | 184/186 | 106 | 157/159 | 78, 51 |
| This compound | 185/187 | 184/186 | 106 | 157/159 | 78, 51 |
| 6-Bromonicotinaldehyde | 185/187 | 184/186 | 106 | 157/159 | 78, 51 |
Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks in an approximate 1:1 ratio). Fragmentation patterns are generally similar for the isomers under standard electron ionization (EI) conditions.[6][7][8][9]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the bromonicotinaldehyde isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was used with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure was applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal was recorded prior to the sample measurement.[1][4]
-
Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans were co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the bromonicotinaldehyde isomer was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector. The GC was equipped with a HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Data Acquisition: The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min, and a final hold at 250°C for 5 minutes. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the bromonicotinaldehyde isomer was prepared in a UV-grade solvent (e.g., ethanol (B145695) or acetonitrile). Serial dilutions were made to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
-
Data Acquisition: The spectrum was scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a blank. The wavelengths of maximum absorbance (λmax) were recorded. Aromatic compounds typically exhibit absorptions in this region.[9][10][11][12][13]
Visualization of Experimental Workflow and Data Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for comparing the spectroscopic data of the bromonicotinaldehyde isomers.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Sampling Techniques for FTIR Spectroscopy - JASCO [jascoinc.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. ej-eng.org [ej-eng.org]
- 12. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 13. staff.hnue.edu.vn [staff.hnue.edu.vn]
Validating the Purity of Synthesized 5-Bromonicotinaldehyde: A Comparative Guide to NMR and HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized 5-Bromonicotinaldehyde. Detailed experimental protocols and data presentation formats are included to assist in the accurate assessment of this important chemical intermediate.
The synthesis of this compound, a key building block in the development of various pharmaceutical agents, can often result in the presence of unreacted starting materials or byproducts. Two of the most powerful and commonly employed analytical techniques for purity determination are NMR and HPLC. Each method offers distinct advantages and provides complementary information regarding the identity and quantity of impurities.
Overview of Analytical Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule. By analyzing the chemical shifts, integration, and coupling patterns of atomic nuclei, primarily ¹H, it is possible to confirm the structure of the target compound and identify the presence of any impurities that have distinct spectral signatures. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.
High-Performance Liquid Chromatography (HPLC) is a separative technique that is highly effective for purity analysis. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By comparing the retention time and peak area of the synthesized compound to a reference standard, the purity can be accurately determined. HPLC is particularly useful for detecting and quantifying impurities, even those that are structurally very similar to the main compound.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both NMR and HPLC are provided below.
¹H NMR Spectroscopy Protocol
This protocol is designed to confirm the identity of this compound and to identify potential impurities, such as the common precursor, 5-bromonicotinic acid.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition:
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16 or 32 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
Data Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate all signals.
-
Compare the obtained spectrum with the known spectrum of pure this compound and the spectra of potential impurities.
Reverse-Phase HPLC Protocol
This protocol is designed to separate this compound from its potential impurities and to quantify its purity. This method is adapted from established protocols for similar pyridine (B92270) aldehyde compounds.
Instrumentation:
-
HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Return to initial conditions (95% A, 5% B)
-
26-30 min: Equilibration at initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of a certified this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the purity of the synthesized sample using the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Data Presentation
Quantitative data from both NMR and HPLC analyses should be summarized in clear and concise tables for easy comparison.
Table 1: ¹H NMR Data for Synthesized this compound and Potential Impurities
| Compound | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration | Assignment |
| This compound | 10.19 | s | 1H | -CHO |
| 9.07 | s | 1H | H-2 | |
| 9.04 | s | 1H | H-6 | |
| 8.34 | s | 1H | H-4 | |
| 5-Bromonicotinic Acid * | 9.15 | d | 1H | H-2 |
| 8.85 | d | 1H | H-6 | |
| 8.50 | t | 1H | H-4 | |
| ~13-14 | br s | 1H | -COOH |
*Note: ¹H NMR data for 5-bromonicotinic acid is typically reported in DMSO-d₆; shifts in CDCl₃ may vary and the carboxylic acid proton may be broad or not observed.
Table 2: HPLC Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Component | Area (%) | Purity Specification |
| 1 | 4.8 | 5-Bromonicotinic Acid | 0.8 | < 1.0% |
| 2 | 12.5 | This compound | 99.1 | > 99.0% |
| 3 | 15.2 | Unknown Impurity | 0.1 | < 0.2% |
Visualization of the Validation Workflow
The logical flow of the purity validation process, from sample reception to final analysis, can be effectively visualized.
Caption: Workflow for the purity validation of synthesized this compound.
Comparison of NMR and HPLC for Purity Validation
| Feature | NMR Spectroscopy | HPLC |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural information. | Separates components of a mixture based on their distribution between a stationary and mobile phase. |
| Information Provided | Confirms molecular structure, identifies and quantifies impurities with distinct signals. | Separates and quantifies the main component and impurities based on retention time and peak area. |
| Strengths | - Provides unambiguous structural confirmation.- Can identify unknown impurities if sufficient in quantity.- qNMR offers high accuracy without the need for a specific reference standard for each impurity. | - High sensitivity for detecting trace impurities.- Excellent for separating structurally similar compounds.- Well-established and robust for quantitative analysis. |
| Limitations | - Lower sensitivity compared to HPLC for trace impurities.- Signal overlap can complicate interpretation.- qNMR requires a certified internal standard. | - Does not provide direct structural information about unknown impurities.- Method development can be time-consuming.- Requires a reference standard for the main component for accurate quantification. |
Conclusion
Both NMR and HPLC are indispensable tools for the purity validation of synthesized this compound. NMR spectroscopy serves as an excellent primary technique for structural confirmation and the identification of significant impurities. HPLC provides a highly sensitive and quantitative measure of purity, capable of detecting trace-level contaminants that may be missed by NMR. For a comprehensive and robust assessment of purity, it is recommended to utilize both techniques in a complementary fashion. This dual-validation approach ensures the high quality of the synthesized compound, which is essential for its intended applications in research and drug development.
Reactivity of 5-Bromonicotinaldehyde and its Isomers: A Comparative Guide for Researchers
In the realm of pharmaceutical and materials science, bromopyridines are indispensable building blocks for the synthesis of complex molecular architectures. The reactivity of these precursors in pivotal cross-coupling and nucleophilic substitution reactions is of paramount importance for reaction design and optimization. This guide provides a comprehensive comparison of the reactivity of 5-Bromonicotinaldehyde with other bromopyridine isomers, supported by experimental data from the literature.
General Reactivity Principles
The reactivity of bromopyridine isomers is fundamentally governed by the position of the bromine atom on the pyridine (B92270) ring, which influences the electronic properties and susceptibility to different reaction types.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig): The electron-deficient nature of the pyridine ring generally enhances the reactivity of bromopyridines in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions. The presence of additional electron-withdrawing groups, such as the aldehyde in this compound, is expected to further increase this reactivity. The general reactivity trend for halogens in these reactions is I > Br > Cl.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The susceptibility of bromopyridines to nucleophilic attack is highly dependent on the position of the bromine atom. Halides at the α (2- and 6-) and γ (4-) positions are significantly more reactive than those at the β (3- and 5-) positions. This is due to the ability of the electronegative pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[2] Consequently, 2-bromopyridine (B144113) and 4-bromopyridine (B75155) are more reactive in SNAr reactions than 3-bromopyridine (B30812) and this compound.
Data Presentation: A Comparative Overview
The following tables summarize experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving various bromopyridine isomers. While direct comparative studies under identical conditions are scarce, this curated data provides valuable insights into their relative reactivity.
Table 1: Suzuki-Miyaura Cross-Coupling of Bromopyridine Isomers
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromosalicylaldehyde* | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF | 100 | 12 | 85 | [3] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH/H₂O | Reflux | 2 | 95 | [4] |
| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 80 | - | High | [5] |
| 3-Amino-5-bromopyridine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | High | [6] |
| N-(4-Bromopyridin-2-yl)acetamide | Arylboronic acids | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | High |
Note: 5-Bromosalicylaldehyde is used as a proxy for this compound due to structural similarity.
Table 2: Sonogashira Cross-Coupling of Bromopyridine Isomers
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96 | [7] |
| 5-Bromo-6-phenylpyridazin-3(2H)-one | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 2-4 | 70-90 | [8] |
| Aryl Bromides | Terminal Alkynes | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | DMF | RT | - | Excellent | [9] |
Table 3: Buchwald-Hartwig Amination of Bromopyridine Isomers
| Bromopyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOBuᵗ | Toluene (B28343) | 80 | 4 | 60 | [10] |
| 3-Bromo-4-isopropylpyridine | Various amines | Pd catalyst / Phosphine (B1218219) ligand | NaOBuᵗ or K₂CO₃ | Toluene or Dioxane | 80-110 | - | - | [11] |
| N-(4-Bromopyridin-2-yl)acetamide | Various amines | Pd₂(dba)₃ / XPhos | NaOBuᵗ | Toluene or Dioxane | 80-120 | 2-24 | - | [2] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
1. Suzuki-Miyaura Coupling Protocol (General) [12][13]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (4:1 v/v).
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
2. Sonogashira Coupling Protocol (General) [7][14]
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the bromopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF) followed by a base (e.g., Et₃N) and the terminal alkyne (1.2 equiv.).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 3 hours). Monitor progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
3. Buchwald-Hartwig Amination Protocol (General) [2][15]
-
Reaction Setup: In an oven-dried, sealed tube under an inert atmosphere, add the bromopyridine (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., NaOBuᵗ, 1.5-3.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the sealed tube to 80-120 °C with stirring for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the generalized workflows and principles discussed in this guide.
Caption: Reactivity trends of bromopyridine isomers.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Experimental workflow for Sonogashira coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of 5-aryl-nicotinaldehydes, key intermediates in the development of various pharmaceuticals, frequently employs this reaction with 5-Bromonicotinaldehyde as a starting material. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. This guide provides an objective comparison of different palladium catalysts for the Suzuki coupling of this compound and its analogs, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is influenced by factors such as the ligand environment of the palladium center, the specific arylboronic acid used, and the reaction conditions. Below is a summary of the performance of several commonly used palladium catalysts in the coupling of 5-bromopyridine derivatives, which serve as close analogs to this compound.
| Catalyst System | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | 100 | 12 | 85 | 5 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | Not Specified | [2][3][4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | DMF | 5-Bromo-2-chlorobenzo[d]thiazole | 3-Fluorophenylboronic acid | 110 | 6 | 78 | 2 (Pd), 4 (Ligand) | [1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 5-(4-bromophenyl)-4,6-dichloro-pyrimidine | Phenylboronic acid | 80 | 1 | 95 | Not Specified | [3] |
| Pd EnCat™ | Polyurea-encapsulated | K₂CO₃ | Toluene/Water/Ethanol (B145695) | 4-Bromoanisole | Phenylboronic acid | 100 | - | High | 5 | [5] |
| Pyridine-Pyrazole/Pd(II) | Pyridine-Pyrazole | KOH | EtOH/H₂O | 4'-Bromoacetophenone | Phenylboronic acid | Not Specified (Microwave) | 0.17 | >95 | 0.1 | [6] |
Experimental Protocols
Below are detailed, generalized methodologies for conducting the Suzuki coupling of this compound. It is crucial to note that optimal conditions may vary depending on the specific arylboronic acid and catalyst system employed.
General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1]
General Procedure using Pd(dppf)Cl₂
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (10 mL) followed by [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 80 °C and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated. The resulting crude product is purified via flash chromatography.[2][4]
Microwave-Assisted Suzuki Coupling
-
Reaction Setup: In a microwave vial, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.3 mmol, 1.3 equiv.), potassium hydroxide (B78521) (2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., a pyridine-pyrazole/Pd(II) complex, 0.1 mol%).[6]
-
Solvent: Add a 1:1 mixture of ethanol and water (2 mL).[6]
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).[6][7]
-
Work-up and Purification: After cooling, extract the product with an appropriate organic solvent. The combined organic phases are washed, dried, and concentrated. The final product is purified by column chromatography.[6]
Visualizing the Process
To better illustrate the experimental and mechanistic aspects of the Suzuki coupling reaction, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromonicotinaldehyde: Established Routes vs. a Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Bromonicotinaldehyde is a valuable building block in the preparation of a variety of pharmaceutical compounds. This guide provides a detailed comparison of a traditional, established method for its synthesis against a more recent, alternative route, offering insights into their respective advantages and disadvantages through quantitative data and detailed experimental protocols.
This comparison focuses on two primary synthetic pathways: the established route commencing from nicotinic acid and a newer method utilizing 3,5-dibromopyridine (B18299) as the starting material. The objective is to furnish researchers with the necessary information to select the most suitable method based on factors such as yield, purity, reaction conditions, and scalability.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Route: From Nicotinic Acid | New Route: From 3,5-Dibromopyridine |
| Starting Material | Nicotinic Acid | 3,5-Dibromopyridine |
| Key Intermediates | 5-Bromonicotinic Acid, 5-Bromonicotinoyl Chloride | 5-Bromo-3-pyridylmagnesium Chloride |
| Overall Yield | ~60-75% (estimated) | Up to 90%[1] |
| Purity | High, requires purification of intermediates | High, requires purification[1] |
| Reaction Conditions | High temperatures, harsh reagents (SOCl₂, Br₂) | Milder temperatures (-15°C to 25°C), Grignard reagent |
| Number of Steps | 3 | 1 (one-pot) |
| Scalability | Established and scalable | Potentially scalable, requires inert conditions |
Established Route: A Three-Step Synthesis from Nicotinic Acid
This traditional pathway involves the bromination of nicotinic acid to yield 5-bromonicotinic acid, followed by conversion to the acyl chloride, and finally, reduction to the desired aldehyde. This route is well-documented in the literature, with Russian patents describing the initial bromination in high yields.[2][3]
Signaling Pathway Diagram
References
- 1. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 5-Bromonicotinaldehyde
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and intermediates is critical. This guide provides an objective comparison of common analytical methods for the quantification of 5-Bromonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds. The focus is on the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms.
While specific cross-validation studies for this compound are not extensively published, this guide synthesizes information from established analytical principles and data on analogous compounds to present a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectroscopy for the quantification of this compound.
| Parameter | HPLC with UV Detection | GC-MS | UV-Vis Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantification based on the absorbance of UV-Visible light. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate to High (ng/mL range) | Very High (pg/mL range) | Low (µg/mL range) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, purity assessment, and stability studies. | Impurity profiling, metabolite identification, and trace-level analysis. | In-process monitoring, simple concentration checks. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying trace impurities or for analyzing this compound in complex matrices.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
Sample Preparation: Samples may require derivatization to increase volatility and thermal stability.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and cost-effective method for the rapid determination of this compound concentration, particularly for in-process monitoring.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., ethanol (B145695) or methanol).
-
Wavelength Scan: A scan from 200 to 400 nm is performed to determine the wavelength of maximum absorbance (λmax).
-
Quantification: The absorbance of the sample is measured at the λmax and the concentration is determined using a calibration curve prepared from standard solutions.
-
Sample Preparation: A known weight of the sample is dissolved in the chosen solvent to a specific volume.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general experimental workflow for a typical HPLC analysis.
Caption: Workflow for the cross-validation of analytical methods.
Caption: General experimental workflow for HPLC analysis.
Comparative Analysis of 5-Bromonicotinaldehyde Derivatives: A Review of Biological Activities
A comprehensive review of the current scientific literature reveals a notable scarcity of comparative studies on the biological activities of 5-Bromonicotinaldehyde derivatives. While research into the biological profiles of various brominated heterocyclic compounds, including Schiff bases and thiosemicarbazones, is an active area of investigation, specific and comparative data on a series of derivatives stemming from this compound remains largely unpublished.
The synthesis and evaluation of novel chemical entities are crucial for the discovery of new therapeutic agents. Derivatives of aldehydes, particularly through the formation of Schiff bases and thiosemicarbazones, have historically yielded compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The introduction of a bromine atom and a pyridine (B92270) nitrogen atom into a molecular scaffold, as is the case with this compound, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its biological activity and target specificity.
To construct a meaningful and objective "Publish Comparison Guide" as requested, it is imperative to have access to quantitative biological data (e.g., IC50, MIC values) and detailed experimental protocols from studies that have synthesized and systematically evaluated a series of this compound derivatives against specific biological targets. The absence of such dedicated research in the current body of scientific literature prevents the creation of the detailed tables, experimental protocols, and pathway visualizations required for a comprehensive guide.
Future research efforts are encouraged to focus on the synthesis of a diverse library of this compound derivatives and the systematic evaluation of their biological activities. Such studies would be invaluable in elucidating the structure-activity relationships of this class of compounds and could potentially lead to the identification of novel lead compounds for drug discovery.
For researchers, scientists, and drug development professionals interested in this area, it is recommended to monitor future publications for studies that specifically address the biological evaluation of this compound derivatives. Alternatively, exploring the biological activities of derivatives from structurally related brominated pyridine aldehydes could provide a foundation for designing and synthesizing novel compounds based on the this compound scaffold.
Safety Operating Guide
Safe Disposal of 5-Bromonicotinaldehyde: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Bromonicotinaldehyde is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Key hazard information is summarized below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[1] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[2] |
Experimental Protocol: Proper Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed by trained laboratory personnel.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[2][3]
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Waste Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").[4]
-
Ensure the date of waste accumulation is clearly marked.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3]
-
The storage area should be secure and away from incompatible materials.
5. Final Disposal:
-
Disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[3]
-
Contact your institution's EHS office to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Bromonicotinaldehyde (CAS No. 113118-81-3). Adherence to these procedures is critical to ensure personal safety and proper management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound, which is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause an allergic skin reaction or respiratory irritation.[1][2] The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are a suitable option). |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Face Protection | A face shield should be worn in situations where splashing is a possibility. |
| Body Protection | A laboratory coat must be worn to protect against skin contact. |
| Respiratory | For handling the solid powder, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required. |
Operational Plan: Safe Handling Workflow
All handling of this compound, especially of the solid form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step 1: Preparation and Weighing
-
Designate a Handling Area: Cordon off a specific area within the chemical fume hood for handling this compound.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Assemble all necessary equipment (spatula, weigh boat, glassware, etc.) before opening the chemical container.
-
Weighing:
-
Carefully open the container inside the fume hood.
-
Use a dedicated, clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust.
-
Promptly and securely close the main container.
-
Step 2: Dissolving the Compound
-
Solvent Addition: Add the appropriate solvent to the vessel containing the weighed this compound.
-
Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the solid. If necessary, sonication in a sealed container can be performed.
-
Solution Transfer: Use a pipette or a funnel for transferring the solution to prevent spills.
Step 3: Post-Handling and Decontamination
-
Clean-Up: Wipe down the designated handling area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove gloves, lab coat, and other PPE before leaving the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration at 2-8°C.[3] For solutions, storage at -20°C or -80°C under a nitrogen atmosphere is recommended to prevent degradation.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong reducing agents, strong bases, and strong acids to avoid vigorous reactions.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid this compound, contaminated weigh boats, and other solid materials in a designated, labeled hazardous waste container for "Halogenated Organic Solids."
-
Liquid Waste: Collect solutions containing this compound and any rinsates in a designated, labeled hazardous waste container for "Halogenated Organic Liquids."
-
Sharps: Any contaminated sharps (needles, etc.) must be placed in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (Harmful, Irritant).
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, typically via incineration. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills:
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
-
Workflow and Safety Diagram
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
